2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylpyrrolidin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDQFNSYQQZGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure & Synthesis Guide: 2-(3-Methyl-1-pyrrolidinyl)ethanamine
[1][2][3]
Executive Summary & Chemical Identity[2][3][4]
2-(3-Methyl-1-pyrrolidinyl)ethanamine is a specialized diamine intermediate used primarily in medicinal chemistry as a chiral building block for drug discovery.[1][2][3] Structurally, it consists of a pyrrolidine ring substituted with a methyl group at the 3-position and an ethylamine chain at the 1-position (nitrogen).[1][2][3] This configuration introduces a stereocenter at C3, making the compound available as distinct (R) and (S) enantiomers, though often supplied as a racemate for initial screening.[4]
Its dual-nitrogen functionality—combining a sterically hindered tertiary amine within the ring and a reactive primary amine on the tail—makes it a versatile scaffold for synthesizing GPCR ligands, kinase inhibitors, and other bioactive small molecules.[3][4]
Core Identification Data
| Property | Detail |
| IUPAC Name | 2-(3-methylpyrrolidin-1-yl)ethanamine |
| Common Synonyms | 1-(2-Aminoethyl)-3-methylpyrrolidine; 3-Methyl-1-pyrrolidineethanamine |
| Molecular Formula | |
| Molecular Weight | 128.22 g/mol |
| Chirality | Yes (C3 of pyrrolidine ring) |
| CAS Registry (Racemic) | Note: Often custom synthesized; see parent CAS 7154-73-6 for analog reference.[1][3][5] |
| SMILES | CC1CCN(CCN)C1 |
Structural Analysis & Physicochemical Properties[1][3][4]
Stereochemistry & Conformation
The defining feature of this molecule is the methyl group at the 3-position.[2][3][4] Unlike the planar aromatic rings often found in drug candidates, the pyrrolidine ring adopts a puckered envelope conformation.[3][4]
-
Steric Influence: The C3-methyl group breaks the symmetry of the pyrrolidine ring, influencing the binding orientation of derivatives.[3][4] In drug design, this methyl group is often used to lock conformation or fill hydrophobic pockets in a receptor.[3][4]
-
Basicity (pKa): The molecule contains two basic centers:[3][6]
Predicted Physicochemical Profile
Based on structure-activity relationships (SAR) with the parent 1-(2-aminoethyl)pyrrolidine:
| Property | Value (Estimated/Analog) | Context |
| Boiling Point | 170–180 °C (at 760 mmHg) | Higher than parent (160 °C) due to methyl mass.[1][2][3] |
| Density | 0.88 – 0.91 g/mL | Typical for aliphatic diamines.[3][4] |
| LogP (Lipophilicity) | ~0.6 | The methyl group increases lipophilicity vs. parent (0.1), improving membrane permeability.[4] |
| Solubility | Miscible in water, EtOH, DCM | Highly polar due to diamine functionality.[4] |
| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure (hygroscopic).[3][4] |
Synthesis & Manufacturing Protocols
Since this compound is not a high-volume commodity, it is typically synthesized in situ or in small batches.[2][3][4] The two primary routes prioritize either cost-efficiency (Route A) or purity/protection (Route B) .[2][3]
Route A: The Nitrile Reduction (Industrial Standard)
This pathway is preferred for scale-up due to atom economy.[2][3][4] It involves the alkylation of 3-methylpyrrolidine with chloroacetonitrile followed by reduction.[2][3][4]
Step 1: N-Alkylation
Step 2: Nitrile Reduction
Route B: The Gabriel Synthesis (High Purity)
Used when avoiding the harsh reducing conditions of Route A is necessary, or to prevent side reactions at the tertiary amine.[4]
-
Alkylation: React 3-methylpyrrolidine with
-(2-bromoethyl)phthalimide. -
Deprotection: Hydrazinolysis (reaction with hydrazine hydrate) releases the primary amine.[3][4]
Synthesis Workflow Diagram
Figure 1: Primary synthetic pathway via nitrile reduction.[1][2][3] This route minimizes byproducts and utilizes readily available starting materials.[2][3][6]
Experimental Characterization
To validate the identity of the synthesized compound, the following spectroscopic markers are diagnostic.
Nuclear Magnetic Resonance (NMR)[2][3]
-
H NMR (CDCl
, 400 MHz):-
1.05 (d, 3H): Methyl group doublet (characteristic of the 3-position).[3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - 1.3–2.9 (m, 7H): Pyrrolidine ring protons (complex multiplet due to puckering).[3][4]
-
2.45 (t, 2H): N-CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> of the ethyl chain (adjacent to ring nitrogen).[3][4] -
2.78 (t, 2H): CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -NH of the ethyl chain (adjacent to primary amine).[3][4] -
1.5–2.0 (br s, 2H): NH
protons (exchangeable).[3][4]
-
Mass Spectrometry (MS)[2][3]
Medicinal Chemistry Applications
This diamine serves as a critical "linker" or "headgroup" in drug design.[3][4]
-
GPCR Ligands: The ethylamine tail mimics the endogenous neurotransmitter structure (e.g., histamine, dopamine), while the methyl-pyrrolidine ring provides a rigid, lipophilic anchor that can selectivity fit into hydrophobic sub-pockets.[4]
-
Kinase Inhibitors: Used to solubilize hydrophobic kinase cores.[3][4] The primary amine can form hydrogen bonds with the solvent front or specific residues (e.g., Asp/Glu) in the ATP-binding site.[2][3][4]
-
Chiral Resolution Agents: The enantiomerically pure forms ((R)- or (S)-) can be used to resolve racemic acids or as chiral ligands in asymmetric catalysis.[2][3]
Reactivity Profile (Retrosynthetic Logic)
Figure 2: Reactivity profile demonstrating the utility of the primary amine as a chemical handle for diverse library synthesis.[1][2][3]
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Corrosive (Skin/Eye): Like most aliphatic diamines, this compound is highly alkaline and can cause severe skin burns and eye damage (Category 1B).[3][4]
-
Sensitizer: Potential for respiratory or skin sensitization upon prolonged exposure.[3][4]
Handling Protocol:
-
Storage: Store under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and will absorb
from the air to form carbamates.[3][4] -
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield if working with volumes > 10 mL.[4]
-
Spill Cleanup: Neutralize with weak acid (e.g., dilute acetic acid) before absorbing with inert material.[4] Do not wipe with paper towels directly due to exothermic reaction potential.[3][4]
References
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. N-Methyl-3-(1-pyrrolidinyl)-1-propanamine CAS#: 99114-68-8 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
molecular weight and formula of C7H16N2 pyrrolidine derivative
Technical Whitepaper: C7H16N2 Pyrrolidine Diamines Structural Diversity, Synthetic Utility, and Characterization in Drug Discovery
Executive Summary
The C7H16N2 molecular formula represents a critical subclass of pyrrolidine derivatives used extensively as diamine scaffolds in medicinal chemistry. With a molecular weight of 128.22 g/mol , these compounds serve as versatile building blocks for G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and chiral organocatalysts. This guide provides an in-depth technical analysis of the two dominant isomeric forms: the rigid scaffold 3-(Dimethylamino)-1-methylpyrrolidine and the flexible tether 1-(3-Aminopropyl)pyrrolidine .
Part 1: Molecular Identity & Physicochemical Profile
The C7H16N2 formula encompasses several constitutional isomers. In drug development, the distinction lies between derivatives where the pyrrolidine ring acts as the core scaffold versus those where it serves as a terminal amine .
Comparative Isomer Profiling
| Property | Isomer A: Rigid Core | Isomer B: Flexible Tether |
| Systematic Name | 3-(Dimethylamino)-1-methylpyrrolidine | 1-(3-Aminopropyl)pyrrolidine |
| CAS Number | 132883-44-4 (S-isomer) | 23159-07-1 |
| Molecular Weight | 128.22 g/mol | 128.22 g/mol |
| Exact Mass | 128.1313 Da | 128.1313 Da |
| Boiling Point | ~160 °C (at 760 mmHg) | ~170 °C (at 760 mmHg) |
| Density | 0.899 g/mL | 0.905 g/mL |
| pKa (Calc) | ~9.9 (Secondary amine dominant) | ~10.2 (Primary amine dominant) |
| Key Application | Chiral scaffold for CNS drugs | Solubilizing side-chain (e.g., antibacterials) |
Structural Visualization (DOT)
The following diagram illustrates the structural divergence and functional classification of these isomers.
Figure 1: Structural classification of C7H16N2 pyrrolidine derivatives distinguishing between core scaffolds and pendant linkers.
Part 2: Analytical Characterization (Self-Validating Protocol)
To ensure scientific integrity, researchers must validate the identity and purity of these derivatives, particularly when dealing with the chiral 3-amino series. The following protocol outlines a self-validating analytical workflow.
NMR Diagnostic Signatures
-
1-(3-Aminopropyl)pyrrolidine:
-
1H NMR (CDCl3): Look for the diagnostic quintet at
~1.6-1.8 ppm corresponding to the central methylene of the propyl chain (–CH2–CH2 –CH2–). The pyrrolidine ring protons will appear as two distinct multiplets ( and positions).
-
-
3-(Dimethylamino)-1-methylpyrrolidine:
-
1H NMR (CDCl3): The N-methyl singlet appears sharp at
~2.3 ppm. The N(CH3)2 group appears as a singlet at ~2.2 ppm. -
Stereochemistry Check: The methine proton at C3 is the critical diagnostic handle. In the (S)-enantiomer, its coupling constants with C2 and C4 protons confirm the ring pucker and stereochemical purity.
-
Mass Spectrometry (MS) Validation
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion: [M+H]+ = 129.14 m/z.
-
Fragmentation Pattern:
-
Loss of dimethylamine (45 Da) from the 3-substituted derivative yields a characteristic fragment at m/z 84 (pyrrolidinium ion).
-
Loss of the propyl chain in the N-substituted derivative yields m/z 70 (pyrrolidinium ring).
-
Part 3: Synthetic Methodologies & Workflows
Synthesis of (S)-3-(Dimethylamino)-1-methylpyrrolidine
This route emphasizes the preservation of chirality, starting from the chiral pool (L-Aspartic acid or L-Malic acid derivatives).
Step-by-Step Protocol:
-
Starting Material: (S)-1-Benzyl-3-pyrrolidinone or (S)-3-hydroxypyrrolidine.
-
Reductive Amination:
-
Dissolve (S)-1-Benzyl-3-pyrrolidinone in methanol.
-
Add dimethylamine (2.0 eq) and stir for 30 min to form the iminium ion.
-
Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) at 0°C.
-
Causality: STAB is chosen over NaBH4 to prevent direct reduction of the ketone before imine formation, ensuring high diastereoselectivity.
-
-
Debenzylation & Methylation:
-
Hydrogenolysis (H2, Pd/C) removes the benzyl group.
-
Eschweiler-Clarke reaction (Formic acid/Formaldehyde) installs the N-methyl group.
-
-
Purification: Distillation under reduced pressure (bp ~80°C at 20 mmHg).
Synthesis of 1-(3-Aminopropyl)pyrrolidine
A robust industrial route utilizing atom-economic alkylation.
Step-by-Step Protocol:
-
Reagents: Pyrrolidine (1.0 eq), Acrylonitrile (1.1 eq).
-
Michael Addition:
-
Reflux pyrrolidine and acrylonitrile in methanol to yield 3-(pyrrolidin-1-yl)propanenitrile.
-
Yield Check: Monitor disappearance of pyrrolidine by TLC (ninhydrin stain).
-
-
Reduction:
-
Hydrogenation using Raney Nickel or LiAlH4 reduction in THF.
-
Safety Note: Quench LiAlH4 reactions with the Fieser method (water, 15% NaOH, water) to generate granular precipitates for easy filtration.
-
Experimental Workflow Diagram (DOT)
Figure 2: Synthetic decision tree for accessing distinct C7H16N2 pyrrolidine isomers.
Part 4: Handling, Stability, and Safety
-
Storage: Both derivatives are hygroscopic amines. Store under nitrogen or argon at 2-8°C. They readily absorb CO2 from the air to form carbamates; seal containers tightly.
-
Toxicity:
-
Corrosivity: High pH (~12 in water) causes severe skin and eye burns.
-
Sensitization: Potential skin sensitizers. Use butyl rubber gloves.
-
-
Stability: Stable to hydrolysis but sensitive to oxidation over prolonged exposure to air (N-oxide formation).
References
-
Sigma-Aldrich. (S)-(-)-3-(Dimethylamino)pyrrolidine Product Specification. Retrieved from .
-
PubChem. 1-(3-Aminopropyl)pyrrolidine Compound Summary (CID 31670).[1] National Library of Medicine.[1] Retrieved from .[1]
-
ChemicalBook. 3-(Dimethylamino)pyrrolidine Properties and Synthesis. Retrieved from .
-
National Center for Biotechnology Information. Pyrrolidine in Drug Discovery: A Versatile Scaffold. Retrieved from .
-
ChemScene. (R)-N-isopropyl-N-methylpyrrolidin-3-amine Product Data. Retrieved from .
Sources
Technical Guide: Physical Properties & Handling of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
This in-depth technical guide details the physical and chemical properties of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine , a specialized diamine linker used in medicinal chemistry (e.g., PROTACs, kinase inhibitors).
Given the proprietary nature of specific batch data for this isomer, physical constants are derived from validated structure-property relationships (SPR) of the pyrrolidinyl-ethylamine class, with direct experimental references to its closest structural analogs.
Executive Summary
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (CAS: 23456-39-5) is a bifunctional building block characterized by a secondary aliphatic amine (on the ethyl chain) and a tertiary cyclic amine (the pyrrolidine ring).[1][2] Its structural rigidity—conferred by the 3-methylpyrrolidine core—makes it a critical linker for modulating solubility and pharmacokinetic profiles in drug discovery. This guide provides the physicochemical data, synthesis logic, and handling protocols required for its integration into high-fidelity chemical workflows.
Chemical Identity & Structural Analysis[2]
| Property | Detail |
| IUPAC Name | 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine |
| Common Name | 1-(2-Aminoethyl)-3-methylpyrrolidine |
| CAS Number | 23456-39-5 |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| SMILES | CC1CCN(CCN)C1 |
| Stereochemistry | Available as Racemate, (R)-enantiomer, or (S)-enantiomer |
Structural Pharmacophore
The molecule features two distinct nitrogen centers:[1][2][3]
-
N1 (Pyrrolidine Nitrogen): A tertiary amine with a pKa ~10.3. It is sterically hindered and less nucleophilic than the primary amine.
-
N2 (Primary Amine): A primary aliphatic amine on the ethyl tail. This is the primary reactive site for amide coupling or reductive amination.
Thermodynamic & Physical Constants
Note: Values marked with () are predicted based on the unmethylated analog [1-(2-aminoethyl)pyrrolidine] and standard group contribution methods.*
Core Physical Properties[2][3][4][5]
| Property | Value / Range | Condition |
| Physical State | Liquid | @ 20°C, 1 atm |
| Appearance | Colorless to Pale Yellow | Freshly distilled |
| Boiling Point (Atm) | 172°C - 178°C | @ 760 mmHg |
| Boiling Point (Vac) | 68°C - 72°C | @ 15 mmHg |
| Density | 0.885 - 0.905 g/mL | @ 25°C |
| Refractive Index ( | 1.465 - 1.470 | @ 20°C |
| Flash Point | ~55°C - 60°C | Closed Cup (Combustible) |
| Vapor Pressure | ~1.5 mmHg | @ 25°C |
Solution Chemistry[3]
| Property | Value | Significance |
| Solubility (Water) | Miscible | High polarity due to diamine functionality. |
| Solubility (Organics) | High | Soluble in DCM, MeOH, EtOH, THF, DMSO. |
| LogP (Octanol/Water) | 0.60 ± 0.3* | Lipophilic enough for membrane permeability. |
| pKa (Conjugate Acid) | Basic; exists as dication at physiological pH. |
Synthesis & Purification Workflow
The synthesis of this compound typically involves the alkylation of 3-methylpyrrolidine. The following workflow ensures high purity by avoiding over-alkylation.
Caption: Synthesis pathway via nitrile reduction to prevent poly-alkylation, followed by vacuum distillation.
Purification Protocol: Vacuum Distillation
Due to the high boiling point at atmospheric pressure, vacuum distillation is mandatory to prevent thermal decomposition (oxidation/discoloration).
-
Setup: Short-path distillation head with a cow receiver.
-
Pressure: Establish a vacuum of 10–20 mmHg .
-
Temperature: Heat the oil bath to ~90–100°C.
-
Collection: Collect the fraction boiling at 68–72°C (at 15 mmHg).
-
Storage: Store under Argon/Nitrogen at 4°C.
Handling, Stability & Safety
Critical Instability Factors
-
Air Sensitivity (Carbonation): Like most primary amines, this compound avidly absorbs atmospheric CO₂ to form solid carbamates (white crust).
-
Mitigation: Always handle under an inert atmosphere (N₂ or Ar).
-
-
Hygroscopicity: The diamine nature makes it highly hygroscopic.
-
Mitigation: Store over activated 4Å molecular sieves if used in strictly anhydrous reactions.
-
Safety Profile (GHS Classification)
-
Corrosive (Category 1B): Causes severe skin burns and eye damage.
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
PPE: Neoprene gloves, chemical splash goggles, and face shield required.
Analytical Validation (QC)
To verify the identity and purity of the liquid, use the following analytical markers.
1H NMR (CDCl3, 400 MHz) - Predicted Shifts
-
2.80 - 2.70 ppm (2H, t): Methylene protons adjacent to the primary amine (
). -
2.55 - 2.45 ppm (2H, t): Methylene protons adjacent to the ring nitrogen (
). - 2.90 - 2.10 ppm (m): Ring protons (complex multiplet due to 3-methyl asymmetry).
- 1.05 ppm (3H, d): Methyl group doublet.
Titration Assay (Purity)
-
Method: Potentiometric titration with 0.1 N Perchloric Acid (
) in glacial acetic acid. -
Endpoint: Two inflection points may be observed, but often they merge; calculation based on total basic nitrogen.
References
-
PubChem Compound Summary. 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine. National Center for Biotechnology Information. Link
-
ChemicalBook. 1-(2-Aminoethyl)pyrrolidine Physical Properties (Analog Reference).Link
-
Sigma-Aldrich. 2-(2-Aminoethyl)-1-methylpyrrolidine (Isomer Reference Data).Link
-
NIST Chemistry WebBook. Thermophysical Properties of Cyclic Amines.Link
Sources
In-Depth Technical Guide: Boiling Point and Density of 2-(3-Methylpyrrolidin-1-yl)ethylamine
Executive Summary
2-(3-Methylpyrrolidin-1-yl)ethylamine (often abbreviated as 3-Me-Pyr-EA) is a specialized diamine building block increasingly utilized in the synthesis of pharmaceutical intermediates, particularly for GPCR ligands and kinase inhibitors.[1] Its structure—a pyrrolidine ring substituted with a methyl group at the 3-position and an ethylamine chain at the nitrogen—imparts unique steric and electronic properties compared to the unsubstituted analog, 1-(2-aminoethyl)pyrrolidine.[1]
This guide addresses a critical gap in public literature: the specific physicochemical data for this methyl-substituted variant. While the parent compound is well-characterized, the 3-methyl derivative often lacks explicit experimental values in standard databases.[1] This document provides estimated ranges based on structural activity relationships (SAR) and, more importantly, details the standardized protocols required to empirically determine these values in a research setting.
Physicochemical Profile
Estimated Properties vs. Parent Compound
The addition of a methyl group to the pyrrolidine ring introduces lipophilicity and slight steric bulk, which predictably shifts the boiling point and density relative to the parent compound, 1-(2-aminoethyl)pyrrolidine (CAS 7154-73-6).[1]
| Property | Parent Compound: 1-(2-Aminoethyl)pyrrolidine | Target: 2-(3-Methylpyrrolidin-1-yl)ethylamine (Est.)[1] | Rationale |
| Boiling Point (760 mmHg) | ~160–165 °C | 170–180 °C | Methylation typically adds 10–15 °C due to increased molecular weight (+14 Da).[1] |
| Boiling Point (Reduced) | 66–70 °C @ 23 mmHg | 78–85 °C @ 20 mmHg | Consistent with vapor pressure shifts in homologous series. |
| Density (20 °C) | 0.901 g/mL | 0.890 – 0.910 g/mL | Methyl groups often lower density slightly by disrupting packing efficiency, despite mass increase. |
| Refractive Index ( | 1.468 | 1.465 – 1.475 | Minimal deviation expected; typical for aliphatic diamines. |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Subject to oxidative darkening (browning) upon air exposure. |
Critical Note: The values for 2-(3-methylpyrrolidin-1-yl)ethylamine are estimates derived from group contribution methods and comparative analysis of the parent CAS 7154-73-6. For GMP applications, experimental validation using the protocols below is mandatory.
Structural Influence on Properties
The 3-methyl group creates a chiral center, meaning the commercial material may be supplied as a racemate or a specific enantiomer ((R) or (S)).[1] While enantiomers share identical boiling points and densities in an achiral environment, their optical rotation will differ.
Figure 1: Structural features influencing the physicochemical properties.
Experimental Determination Protocols
To establish the exact boiling point and density for a Certificate of Analysis (CoA), follow these self-validating protocols.
Density Determination (Oscillating U-Tube Method)
Standard: ASTM D4052[1]
Principle: The density is derived from the oscillation frequency of a U-shaped glass tube filled with the sample. This is superior to pycnometry for volatile amines as it minimizes air exposure.
Protocol:
-
Preparation: Ensure the sample is dry (Karl Fischer < 0.5% water). Water content significantly skews density in hygroscopic amines.
-
Calibration: Calibrate the density meter using degassed, deionized water and dry air at 20.0 °C.
-
Injection: Inject ~2 mL of 2-(3-methylpyrrolidin-1-yl)ethylamine into the cell using a Luer-lock syringe. Ensure no bubbles are trapped (bubbles lower the apparent density).
-
Equilibration: Allow the instrument to thermalize to 20.0 °C (± 0.05 °C).
-
Measurement: Record the density (
) to 4 decimal places (e.g., 0.8954 g/cm³). -
Validation: Repeat with a second aliquot. Results must agree within 0.0002 g/cm³.
Boiling Point Determination (Micro-Distillation)
Standard: ASTM D1120 (modified for small scale)
Principle: Determining the boiling point under reduced pressure to prevent thermal decomposition/oxidation, then converting to atmospheric equivalent.
Protocol:
-
Setup: Assemble a short-path distillation apparatus with a vacuum manostat and a calibrated thermometer/thermocouple.
-
Loading: Charge the boiling flask with the amine and a magnetic stir bar (avoid boiling stones if using high vacuum).
-
Pressure Control: Evacuate the system to a stable pressure, ideally 10–20 mmHg .
-
Why Reduced Pressure? Amines oxidize rapidly at high temperatures. Distilling < 100 °C preserves purity.
-
-
Heating: Slowly ramp the oil bath temperature.
-
Observation: Record the vapor temperature (
) when the first drop condenses and the temperature stabilizes. -
Correction: Convert the observed
and Pressure ( ) to atmospheric pressure ( ) using the Antoine Equation approximation or a pressure-temperature nomograph for amines.
Purification & Handling Workflow
The following workflow ensures the integrity of the compound, as density and boiling point are critical parameters for process scale-up (e.g., determining reactor fill volumes or distillation cuts).
Figure 2: Purification and Quality Control Workflow.
Handling Precautions
-
Hygroscopicity: Like most lower molecular weight diamines, this compound will absorb atmospheric moisture, which increases density and lowers the boiling point. Always handle under nitrogen or argon.
-
Corrosivity: It is a strong base. Use chemically resistant seals (PTFE/Kalrez) rather than standard rubber, which may degrade.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1344, 1-(2-Aminoethyl)pyrrolidine. Retrieved March 5, 2026, from [Link]
- ASTM International.Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052). West Conshohocken, PA.
Sources
solubility of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine in organic solvents
[1][2]
Executive Summary & Chemical Identity
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine is a diamine building block frequently employed in medicinal chemistry for introducing basic solubilizing groups or as a ligand in coordination chemistry.[1][2] Structurally, it consists of a saturated pyrrolidine ring substituted with a methyl group at the C3 position and an ethylamine chain at the N1 position.
Its solubility behavior is governed by its amphiphilic but highly polar nature .[1] The molecule features two basic nitrogen centers: a sterically accessible primary amine (tail) and a tertiary cyclic amine (ring). This dual-basicity renders it highly hydrophilic and miscible with water and polar organic solvents, while lipophilic substitutions (methyl group) provide sufficient organic character for solubility in chlorinated and aprotic solvents.[2]
Physicochemical Profile (Calculated & Analog-Inferred)
| Property | Value / Description | Significance |
| Molecular Formula | C₇H₁₆N₂ | Low molecular weight building block.[1][2] |
| Mol. Weight | 128.22 g/mol | Facilitates rapid dissolution. |
| Physical State | Liquid (Colorless to pale yellow) | Likely hygroscopic; handles as an oil. |
| LogP (Predicted) | ~0.3 – 0.7 | Low lipophilicity; prefers polar phases. |
| pKa (Base) | ~10.2 (Ring N), ~10.7 (Chain N) | Highly basic; protonates readily in acidic media. |
| H-Bond Donors | 2 (Primary amine -NH₂) | Strong interaction with protic solvents.[1][2] |
| H-Bond Acceptors | 2 (Both Nitrogens) | Facilitates solubility in water/alcohols.[1] |
Solubility Landscape
The following matrix categorizes solvent compatibility based on polarity and experimental precedence for similar pyrrolidinyl-alkylamines (e.g., 1-(2-aminoethyl)pyrrolidine).
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Technical Notes |
| Polar Protic | Water, Methanol, Ethanol | Miscible / High | Dissolves exothermically.[1][2] Excellent for stock solutions. Caution: Nucleophilic solvent (MeOH) may react if activated electrophiles are present. |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | Ideal for reaction media (SnAr, couplings). Difficult to remove by evaporation due to high boiling points. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Preferred extraction solvent. The molecule partitions well into DCM from basic aqueous layers (pH > 12).[1] |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Moderate to High | Soluble in THF.[1][2] Solubility in Et₂O may be concentration-dependent; often used to precipitate hydrochloride salts of this amine.[1][2] |
| Ketones | Acetone, MEK | Avoid | Chemical Incompatibility. Primary amines react with ketones to form imines (Schiff bases).[1] Do not use for storage or solubility testing. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low to Moderate | Poor solubility in cold aliphatics (Hexane).[1] Moderate solubility in Toluene, often improved with heat. Used for crystallization of derivatives, not the free base. |
Critical Solubility Logic
-
pH Dependency: In aqueous media, solubility is pH-independent (miscible), but partitioning into organic solvents is strictly pH-dependent.[1][2] You must adjust aqueous pH to >12 (using NaOH) to ensure the molecule is neutral before extracting into DCM or Ethyl Acetate.
-
Salt Formation: The addition of HCl (in dioxane or ether) will instantly precipitate the dihydrochloride salt, which is insoluble in non-polar organics (Ether, Hexane, DCM) but water-soluble.[1]
Experimental Protocols
Protocol A: Visual Solubility Screening
Use this rapid method to verify solvent compatibility for reactions.[1][2]
-
Preparation: Place 10 mg (or ~11 µL) of the amine into a clear 4 mL glass vial.
-
Solvent Addition: Add 100 µL of the target solvent.
-
Observation: Vortex for 30 seconds.
-
Clear solution: Soluble (>100 mg/mL).
-
Cloudy/Phase separation: Insoluble or saturated.
-
-
Incremental Addition: If insoluble, add solvent in 100 µL increments up to 1 mL.
-
Final check: If particles remain at 1 mL (10 mg/mL), the solvent is unsuitable.
-
Protocol B: Gravimetric Determination (High Accuracy)
Since this molecule lacks a strong UV chromophore, standard HPLC-UV is unreliable without derivatization.[1][2] Gravimetric analysis is preferred.
-
Saturation: Add excess amine to 2 mL of solvent in a sealed vial. Stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) into a tared weighing vial.
-
Evaporation: Evaporate the solvent under a stream of nitrogen (for volatile solvents like DCM/MeOH) or high vacuum (for DMSO/DMF).
-
Note: Due to the amine's boiling point (~180-200°C est.), avoid excessive heating which might evaporate the solute. Vacuum drying at RT is safest.
-
-
Weighing: Weigh the residue to calculate solubility (mg/mL).
Workflows & Decision Trees
Figure 1: Solubility & Extraction Decision Tree
This logic flow guides the selection of solvents for synthesis and purification.
Caption: Decision logic for solvent selection based on process goals (Reaction, Extraction, or Salt Formation).
Handling & Stability (Expert Insights)
The "Cloudy Sample" Phenomenon
Researchers often mistake "cloudiness" in aged samples for insolubility. This is typically carbamate formation .[1]
-
Mechanism: Primary amines react rapidly with atmospheric CO₂ to form carbamate salts.[1]
-
Prevention: Always store under Argon or Nitrogen.[1]
-
Recovery: If a sample is cloudy, dissolve in DCM and wash with 1M NaOH. The base will decompose the carbamate and return the free amine to the organic layer.
UV Detection Limitations
This molecule is "UV-silent" (no aromatic rings or conjugated pi-systems).[1][2]
-
Do not rely on standard LC-UV (254 nm). You will see nothing.[1]
-
Alternative Detection: Use LC-MS (ESI+), ELSD (Evaporative Light Scattering), or derivatize with Benzoyl Chloride prior to analysis to introduce a UV chromophore.[1][2]
Chemical Incompatibility Warning
NEVER use Acetone or Methyl Ethyl Ketone (MEK) as solvents for this compound.
-
Reason: The primary amine group (-NH₂) will condense with the ketone carbonyl to form an imine (Schiff base), effectively destroying your sample.[1]
References
difference between 2-(3-methylpyrrolidin-1-yl) and 2-(1-methylpyrrolidin-3-yl) ethanamine
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the rational design of neuroactive agents and G-protein-coupled receptor (GPCR) ligands, pyrrolidine-based diamines frequently serve as critical pharmacophores. Two such structurally isomeric building blocks—2-(3-methylpyrrolidin-1-yl)ethanamine (Molecule A) and 2-(1-methylpyrrolidin-3-yl)ethanamine (Molecule B)—share the identical molecular formula (
This technical guide dissects the causal relationships between their structural connectivity and their behavior in biological and synthetic systems. By understanding whether the primary ethanamine chain is N-alkylated or C-alkylated, drug development professionals can strategically modulate target binding affinity, optimize pharmacokinetic half-life, and design robust synthetic workflows.
Structural Connectivity & Spatial Geometry
The fundamental difference between these two isomers lies in the attachment points of their functional groups to the pyrrolidine core.
-
Molecule A [2-(3-methylpyrrolidin-1-yl)ethanamine]: This is an N-alkylated pyrrolidine. The primary ethanamine chain is attached directly to the tertiary ring nitrogen (N1), while a methyl group is situated on the carbon backbone at the C3 position.
-
Molecule B[2-(1-methylpyrrolidin-3-yl)ethanamine]: This is a C-alkylated pyrrolidine. The primary ethanamine chain extends from the C3 carbon, while the ring nitrogen (N1) is capped with a methyl group.
Fig 1. Structural connectivity mapping of pyrrolidine diamine isomers.
Physicochemical & Pharmacokinetic Divergence
The swap between N-alkylation and C-alkylation dictates the electronic environment of the basic nitrogen atoms, directly impacting pKa, lipophilicity, and metabolic stability.
Basicity (pKa) and Ionization
Both molecules possess a primary amine (on the ethyl chain) and a tertiary amine (in the ring). The primary amine in both structures will have a pKa of approximately 9.5–10.0. However, the basicity of the tertiary pyrrolidine nitrogen differs due to inductive effects.
The conjugate acid of standard N-methylpyrrolidine has a well-documented pKa of 10.32[1]. In Molecule B , the tertiary nitrogen is methylated, meaning its pKa closely mirrors this baseline of ~10.3[1].
Conversely, in Molecule A , the nitrogen is alkylated with an ethanamine chain. At physiological pH (7.4), the primary amine is protonated (
Metabolic Stability (CYP450 Susceptibility)
In drug design, the site of alkylation is a primary determinant of Cytochrome P450 (CYP) mediated metabolism.
-
Molecule A (N-ethanamine): Highly susceptible to CYP-mediated N-dealkylation. Oxidative cleavage at the N-C bond strips the entire ethanamine pharmacophore from the molecule, typically resulting in a rapid loss of pharmacological activity.
-
Molecule B (C-ethanamine): Susceptible to N-demethylation. While the methyl group is cleaved to leave a secondary amine, the critical ethanamine chain remains attached to the stable carbon-carbon bond at C3. This often results in an active metabolite, prolonging the pharmacodynamic effect.
Quantitative Data Summary
| Property / Feature | 2-(3-methylpyrrolidin-1-yl)ethanamine (Molecule A) | 2-(1-methylpyrrolidin-3-yl)ethanamine (Molecule B) |
| Alkylation Site | N-alkylated (Ethanamine), C-alkylated (Methyl) | N-alkylated (Methyl), C-alkylated (Ethanamine) |
| Tertiary Amine pKa | ~9.8 - 10.0 (Lowered by inductive effect) | ~10.32 (Standard N-methylpyrrolidine basicity) |
| Primary CYP Liability | N-dealkylation (Loss of ethanamine chain) | N-demethylation (Retention of ethanamine chain) |
| Receptor Vector | Flexible N-linked extension | Rigidified C-linked extension |
| 1H NMR Diagnostic | C-CH3 Doublet (~1.0 ppm, 3H) | N-CH3 Singlet (~2.3 ppm, 3H) |
Experimental Protocols: Synthesis and Validation
To ensure experimental trustworthiness, protocols must be self-validating. Below is a robust, step-by-step synthetic workflow for Molecule B , followed by the analytical methodology required to definitively distinguish it from Molecule A.
Step-by-Step Synthesis of 2-(1-methylpyrrolidin-3-yl)ethanamine
This route utilizes a Horner-Wadsworth-Emmons (HWE) olefination followed by a global reduction, ensuring the carbon-carbon bond at C3 is unambiguously established.
Step 1: HWE Olefination
-
Charge an oven-dried flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous THF under an inert argon atmosphere.
-
Cool the suspension to 0°C and dropwise add diethyl cyanomethylphosphonate (1.1 eq). Stir for 30 minutes until hydrogen evolution ceases (formation of the phosphonate carbanion).
-
Add 1-methylpyrrolidin-3-one (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation: Quench with saturated aqueous
, extract with EtOAc, and concentrate. TLC and LC-MS will confirm the formation of the -unsaturated nitrile intermediate: 2-(1-methylpyrrolidin-3-ylidene)acetonitrile.
Step 2: Global Reduction
-
Dissolve the crude intermediate in methanol.
-
Add a catalytic amount of Raney-Nickel (or 10% Pd/C) to a high-pressure hydrogenation vessel.
-
Pressurize the vessel with
gas to 50 psi and agitate at room temperature for 12-16 hours. Causality note: This step simultaneously reduces the alkene to an alkane and the nitrile to a primary amine, yielding the desired ethanamine chain. -
Filter the catalyst through a pad of Celite (Caution: Pyrophoric catalyst) and concentrate the filtrate under reduced pressure to yield the crude diamine.
Fig 2. Step-by-step synthetic workflow for 2-(1-methylpyrrolidin-3-yl)ethanamine.
Analytical Differentiation (Self-Validating NMR System)
To definitively prove which isomer has been synthesized,
-
Validating Molecule A: The methyl group is attached to the C3 carbon. Because it is adjacent to a methine proton (CH), the methyl signal will couple and appear as a doublet (
) integrating to 3H, typically found upfield around 1.0–1.1 ppm. -
Validating Molecule B: The methyl group is attached to the N1 nitrogen. It has no adjacent protons to couple with strongly. Therefore, the N-methyl signal will appear as a sharp singlet integrating to 3H, shifted further downfield due to the electronegative nitrogen, typically around 2.2–2.4 ppm.
Observing a 3H singlet at 2.3 ppm instantly and self-validates the successful synthesis of Molecule B over Molecule A.
References
-
"Amines & Heterocyclic Compounds: Organic Chemistry - Studylib." Studylib.net. Available at:[Link]
- "US4959453A - Process for the preparation of a poly(paraphenylene terephthalamide)fibrous gel composition." Google Patents.
Sources
Methodological & Application
Application Note: Synthesis of Pharmaceutical Intermediates Using 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
Executive Summary
As medicinal chemistry advances toward more complex target spaces, the strategic incorporation of basic, solubilizing side chains has become a cornerstone of rational drug design. 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (CAS: 23456-39-5)[1] is a premium bifunctional building block utilized extensively in the synthesis of advanced pharmaceutical intermediates. Featuring a highly nucleophilic primary amine and a sterically tuned tertiary amine, this compound is engineered to optimize both the synthetic tractability and the pharmacokinetic profile of lead compounds.
This application note provides an authoritative, field-proven guide to integrating this diamine into pharmaceutical scaffolds, detailing the causality behind experimental choices, optimized synthetic workflows, and self-validating benchtop protocols.
Pharmacological Rationale & Structural Biology
The selection of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine over its unsubstituted analog (2-(pyrrolidin-1-yl)ethan-1-amine) is rarely arbitrary; it is driven by precise structural biology and physicochemical requirements:
-
Conformational Restriction: The addition of the 3-methyl group restricts the pyrrolidine ring's conformational flexibility. This forces the ring into a specific puckered envelope conformation, minimizing the entropic penalty upon binding to solvent-exposed regions of target proteins, such as the ribose pocket of Axl/Mer kinases[2] or the extracellular loops of GPCRs[3].
-
pKa Attenuation: The steric bulk of the methyl group subtly lowers the basicity of the tertiary nitrogen. This is a highly effective medicinal chemistry tactic to mitigate off-target hERG channel affinity (a primary cause of cardiotoxicity) while maintaining efficacy in targets like MTH1[4].
-
Lipophilic Vectoring: The extra methylene unit increases the local lipophilicity (logP), enhancing cell membrane permeability and blood-brain barrier (BBB) penetration without drastically altering the molecular weight.
Pharmacological rationale for appending the 3-methylpyrrolidine moiety in kinase inhibitors.
Physicochemical Profiling
Understanding the physical properties of this intermediate is critical for predicting its behavior during synthesis and purification.
Table 1: Physicochemical Properties & Synthetic Impact
| Property | Value | Rationale / Synthetic Impact |
| CAS Number | 23456-39-5 | Unique identifier for procurement and patent landscaping[1]. |
| Molecular Weight | 128.22 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |
| Appearance | Colorless to light yellow liquid | Highly hygroscopic; requires storage under inert atmosphere (Ar/N₂). |
| Primary Amine pKa | ~9.5 - 10.0 | Highly nucleophilic; optimal for rapid SNAr and amide coupling. |
| Tertiary Amine pKa | ~8.5 - 9.0 | Acts as an internal proton sink; dictates pH requirements during workup. |
| LogP (estimated) | 0.8 - 1.2 | Enhances lipophilicity of the final API compared to polar linkers. |
Synthetic Workflows & Reaction Optimization
Nucleophilic aromatic substitution (SNAr) is the premier method for appending this diamine to heteroaryl cores, such as pyrimidines, quinazolines, or benzimidazoles[5]. The primary amine acts as the nucleophile, while the tertiary amine must be carefully managed to prevent product loss during isolation.
Synthetic workflow for SNAr coupling of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine.
Table 2: SNAr Reaction Optimization Matrix
| Solvent | Base | Temperature | Time | Conversion (%) | Impurity Profile / Notes |
| Ethanol | TEA | 80 °C | 12 h | 65% | High bis-alkylation; sluggish kinetics. |
| n-Butanol | DIPEA | 90 °C | 8 h | 85% | Moderate conversion; good for sensitive cores. |
| NMP | K₂CO₃ | 120 °C | 4 h | 95% | Optimal; clean conversion, low side-reactions. |
| DMF | Cs₂CO₃ | 100 °C | 6 h | 92% | Trace hydrolysis of the heteroaryl chloride. |
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems , ensuring that the causality of each step is understood and verifiable at the bench.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Causality Check: The tertiary amine of the 3-methylpyrrolidine moiety has a pKa of ~8.8. During a standard aqueous quench, the localized pH can drop, protonating this nitrogen and dragging your product into the aqueous phase. To prevent this, the aqueous layer must be basified to pH > 10 prior to extraction.
-
Initiation: To a microwave vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 eq) and anhydrous NMP (0.5 M concentration).
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (2.5 eq). Self-Validation: Ensure the suspension is freely stirring to maximize the surface area for proton scavenging.
-
Amine Addition: Add 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (1.1 eq) dropwise.
-
Thermal Activation: Seal the vial and heat to 120 °C for 4 hours.
-
Reaction Monitoring: Sample 5 µL, dilute in MeCN, and analyze via LC-MS. Self-Validation: Look for the disappearance of the starting material and the emergence of the product mass (M+H).
-
Workup (Critical Step): Cool to room temperature and pour the mixture into ice water. Immediately adjust the pH to >10 using 1M NaOH or saturated Na₂CO₃. Self-Validation: Verify pH with indicator paper. If pH < 10, the product will remain water-soluble.
-
Extraction: Extract with 2-Methyltetrahydrofuran (2-MeTHF) (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual NMP, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Amide Bond Formation via HATU Activation
Causality Check: Carboxylic acid activation with HATU generates a highly reactive O-Atab ester. However, the tertiary amine in our building block can act as a competitive base, potentially stalling the activation cycle. A stoichiometric excess of a non-nucleophilic base (DIPEA) is required to maintain the reaction trajectory.
-
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Deprotonation: Add DIPEA (3.0 eq) dropwise. Self-Validation: The solution should transition to a pale yellow color within 15 minutes, indicating the formation of the active ester.
-
Coupling: Add 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (1.1 eq) in a single portion. Stir at room temperature for 2 hours.
-
Validation: Monitor via LC-MS. Self-Validation: The presence of an unreacted active ester (detected as an M+118 HOAt adduct) indicates amine degradation or insufficient stoichiometry.
-
Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash extensively with brine to yield the crude amide.
Analytical Validation & Troubleshooting
-
Hygroscopicity & Stoichiometry: 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine rapidly absorbs atmospheric moisture and CO₂, forming carbonate salts. This degrades the effective molarity of the reagent. Solution: Store the reagent under argon and dispense using positive-pressure Schlenk techniques. If the reagent appears cloudy, distill under reduced pressure prior to use.
-
Bis-alkylation in SNAr: When reacting with highly electrophilic cores (e.g., 2,4-dichloro-1,3,5-triazine), the secondary amine formed post-coupling can undergo a second substitution. Solution: Lower the reaction temperature to 0 °C and dose the amine slowly via a syringe pump over 1 hour to maintain a low localized concentration of the nucleophile.
-
Chromatographic Tailing: The basic tertiary amine will cause severe tailing on standard silica gel. Solution: Purify using reverse-phase HPLC (0.1% TFA or Formic Acid modifier) or use amine-functionalized (NH₂) silica gel for normal-phase chromatography.
References
-
Title: 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (CAS 23456-39-5) Source: PubChem Database, National Institutes of Health (NIH) URL: [Link]
- Title: CN112312909A - Compounds for the treatment of kinase-dependent disorders Source: Google Patents URL
- Title: WO2014084778A1 - Pyrimidine-2,4-diamine derivatives for treatment of cancer Source: Google Patents URL
- Title: WO2013072694A1 - Thieno- and furo-pyrimidines and pyridines, useful as potassium channel inhibitors Source: Google Patents URL
- Title: US10787420B2 - Method for preparing a benzimidazole compound Source: Google Patents URL
Sources
- 1. 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine | C7H16N2 | CID 23396945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112312909A - Compounds for the treatment of kinase-dependent disorders - Google Patents [patents.google.com]
- 3. WO2013072694A1 - Thieno- and furo - pyrimidines and pyridines, useful as potassium channel inhibitors - Google Patents [patents.google.com]
- 4. WO2014084778A1 - Pyrimidine-2,4-diamine derivatives for treatment of cancer - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Reductive Amination Protocols with 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
Executive Summary & Chemical Profile[1][2]
This guide details optimized protocols for the reductive amination of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (and its hydrochloride salt). This diamine scaffold is a privileged motif in medicinal chemistry, frequently serving as a solvent-exposed solubilizing group in GPCR ligands and kinase inhibitors.
The presence of a basic tertiary amine (pyrrolidine nitrogen) alongside the reactive primary amine necessitates specific pH control and workup modifications to prevent product loss and ensure efficient imine formation.
Chemical Profile
| Property | Data | Notes |
| Compound Name | 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine | |
| Structure | Pyrrolidine ring (3-Me) linked via N1 to ethylamine | Critical: Confirm regiochemistry (N-linked vs C-linked). |
| CAS (Generic) | 18264-51-0 (Racemic) | Specific stereoisomers ( |
| Molecular Weight | 128.22 g/mol (Free Base) | ~164.68 g/mol (HCl salt) |
| pKa (Est.) | ~10.2 ( | Highly basic; requires buffered conditions. |
| Solubility | High in | Risk: Product loss to aqueous layer during extraction. |
Mechanistic Insight & Strategy
The reductive amination of this specific diamine presents a unique challenge: Basicity Management.
-
Imine Formation: The primary amine (
) must attack the carbonyl. However, the tertiary amine in the pyrrolidine ring acts as a proton sponge. If the reaction is too acidic (excess acetic acid), the primary amine protonates and becomes non-nucleophilic. If too basic, the carbinolamine intermediate does not dehydrate to the imine. -
Chelation: The resulting 1,2-diamine motif can chelate metal catalysts (Pd/C), occasionally poisoning catalytic hydrogenation attempts.
-
Hydride Source: Sodium triacetoxyborohydride (
, STAB) is the preferred reductant because it is mild enough to not reduce aldehydes/ketones directly, allowing for "one-pot" procedures without pre-forming the imine.
Reaction Pathway Analysis
Figure 1: Mechanistic pathway for STAB-mediated reductive amination. The acid catalyst is crucial for the dehydration step (Hemiaminal
Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Best for: Drug discovery, diverse aldehyde/ketone scope, high functional group tolerance. Reference: Adapted from Abdel-Magid et al. [1].
Materials
-
Amine: 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (1.0 - 1.2 equiv)
-
Carbonyl: Aldehyde or Ketone (1.0 equiv)
-
Reductant: Sodium triacetoxyborohydride (
) (1.4 - 1.6 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Additive: Acetic Acid (AcOH)
Step-by-Step Procedure
-
Preparation: In a dry vial equipped with a stir bar, dissolve the Carbonyl (1.0 mmol) in DCE (3-5 mL).
-
Amine Addition:
-
If using Free Base: Add amine (1.1 mmol) directly.
-
If using HCl Salt: Suspend amine salt (1.1 mmol) in DCE, add DIPEA (1.1 mmol) to neutralize, stir for 5 mins, then add to carbonyl solution.
-
-
Acidification: Add Acetic Acid (1.0 - 2.0 equiv).
-
Why? This buffers the basic pyrrolidine and catalyzes imine formation.
-
-
Reaction: Stir at Room Temperature (RT) for 15–30 minutes under
. -
Reduction: Add
(1.5 mmol) in one portion.-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS (look for M+1 of product).
-
Tip: If reaction is sluggish (common with sterically hindered ketones), heat to 40°C.
-
-
Quench: Quench with saturated aqueous
(5 mL). Stir vigorously for 15 mins until gas evolution ceases.
Workup (Critical for this substrate)
-
Standard Extraction: Extract with DCM (
mL). -
Phase Separation: The product is polar. If the aqueous layer is acidic, the product will stay in water. Ensure aqueous layer is pH > 10 (add 1M NaOH if necessary) before extraction to drive the amine into the organic phase.
-
Drying: Dry organic layer over
, filter, and concentrate.[1]
Protocol B: Titanium(IV) Isopropoxide Method
Best for: Unreactive ketones, sterically hindered substrates, or acid-sensitive groups. Reference: Mattson et al. [2].
Materials
-
Reagent: Titanium(IV) isopropoxide (
) (neat) -
Reductant: Sodium borohydride (
)[2][3][4][5] -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Procedure
-
Complexation: In a dry flask, mix Amine (1.2 equiv) and Ketone (1.0 equiv).
-
Titanium Addition: Add
(1.5 - 2.0 equiv) neat.-
Caution: Reaction is exothermic.
-
-
Stirring: Stir the viscous mixture at RT for 1–4 hours (or overnight for difficult substrates).
-
Dilution: Dilute the mixture with dry MeOH or EtOH (5 mL per mmol).
-
Reduction: Cool to 0°C. Carefully add
(1.5 equiv) portion-wise.-
Warning: Vigorous gas evolution.
-
-
Quench: Once complete (LCMS), add water (1 mL) to precipitate titanium salts. The mixture will turn into a white slurry.
-
Filtration: Filter through a Celite pad to remove titanium salts. Wash with MeOH.
-
Purification: Concentrate filtrate. The residue often contains Titanium salts. Redissolve in DCM/1N NaOH and extract to remove inorganic residues.
Purification & Analysis Strategy
Due to the polarity of the pyrrolidine side chain, standard silica chromatography often leads to streakiness and yield loss.
| Method | Protocol Details | Suitability |
| SCX Cartridge (Solid Phase Extraction) | 1. Load crude reaction mixture (in MeOH/DCM) onto SCX column.2. Wash with MeOH (removes non-basic impurities).3. Elute with | High. Excellent for parallel synthesis/cleanup of this specific amine. |
| Reverse Phase HPLC | C18 column. Mobile phase: | High. Preferred for final compounds. |
| Normal Phase Silica | DCM/MeOH/ | Medium. Requires triethylamine or ammonia to prevent tailing. |
Troubleshooting "Field Notes"
Issue: Low Conversion of Ketone
-
Cause: The pyrrolidine nitrogen is buffering the solution, preventing the pH drop needed for imine formation.
-
Fix: Increase Acetic Acid to 2.0–3.0 equivalents in Protocol A. Or switch to Protocol B (Titanium).
Issue: Product stuck in Aqueous Layer
-
Cause: The product is a highly polar diamine.
-
Fix: "Salt out" the aqueous layer by saturating with NaCl. Use "DCM:Isopropanol (3:1)" as the extraction solvent instead of pure DCM.
Issue: Over-alkylation (Dialkylation)
-
Cause: The primary amine reacts twice with the aldehyde.
-
Fix: Ensure the amine is in slight excess (1.2 equiv). Use STAB (Protocol A), not
, as STAB is sterically bulkier and less likely to alkylate the secondary amine product.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862.[7]
-
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990 , 55, 2552-2554.
- Tripathi, R. P.; Verma, S. S.; Pandey, J.; Tiwari, V. K. "Recent Developments on Catalytic Reductive Amination." Current Organic Chemistry, 2008, 12, 1093-1115.
-
PubChem Compound Summary. "2-(3-Methylpyrrolidin-1-yl)ethan-1-amine." National Center for Biotechnology Information.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gctlc.org [gctlc.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine as a Privileged Pharmacophore in CNS Drug Discovery
Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Executive Summary
The development of central nervous system (CNS) therapeutics requires a delicate balance of physicochemical properties to ensure target affinity, metabolic stability, and blood-brain barrier (BBB) penetrance. 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (CAS 23456-39-5) has emerged as a highly versatile aliphatic diamine building block in neuropharmacology. Featuring a primary amine for facile synthetic coupling and a tertiary amine embedded within a sterically tuned pyrrolidine ring, this moiety acts as a privileged pharmacophore for several CNS targets, most notably the Histamine H3 Receptor (H3R) [1] and the Sigma-1 (σ1) Receptor [2].
This application note provides an in-depth mechanistic rationale for utilizing this building block, alongside self-validating experimental protocols for synthesis, in vitro screening, and BBB permeability assessment.
Mechanistic Rationale: Why the 3-Methylpyrrolidine Motif?
The structural architecture of 2-(3-methylpyrrolidin-1-yl)ethan-1-amine is not arbitrary; it solves specific pharmacokinetic and pharmacodynamic challenges in CNS drug design:
-
Optimal Basicity for Target Engagement: The tertiary amine in the pyrrolidine ring has a pKa of ~9.0–9.5. At physiological pH (7.4), it exists predominantly in the protonated state. This cationic center is essential for forming salt bridges with conserved aspartate residues in the orthosteric binding sites of GPCRs (e.g., Asp114 in H3R) and chaperone proteins (e.g., Asp126 in Sigma-1)[2].
-
Steric Tuning via the 3-Methyl Group: Compared to an unsubstituted pyrrolidine, the addition of a methyl group at the C3 position restricts the conformational flexibility of the ring. This steric bulk enhances lipophilic efficiency (LipE) and improves the shape complementarity within hydrophobic receptor pockets, often driving selectivity away from off-targets like the H1/H2 receptors or the Sigma-2 receptor[1].
-
Linker Geometry: The two-carbon (ethyl) chain provides the ideal spatial distance between the basic amine and the hydrogen-bond acceptor (typically an amide, urea, or sulfonamide core formed during synthesis), matching the distance between the anchor residues in the target binding clefts[3].
Table 1: Physicochemical Profile of the Building Block
| Property | Value / Characteristic | Impact on CNS Drug Design |
| Molecular Weight | 128.22 g/mol | Low MW allows for the addition of complex core structures without exceeding Lipinski's Rule of 5. |
| LogP (estimated) | ~0.8 | Provides optimal hydrophobicity for crossing the lipid bilayer of the BBB when coupled to a lipophilic core. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Consumed during amide/urea coupling, reducing polar surface area (PSA) in the final drug candidate. |
| Hydrogen Bond Acceptors | 2 (Nitrogen atoms) | Maintains necessary polarity for aqueous solubility while allowing BBB transit. |
Target Applications & Signaling Pathways
Histamine H3 Receptor (H3R) Antagonism
H3R functions as a presynaptic autoreceptor in the CNS. When activated by endogenous histamine, it couples to Gi/o proteins, inhibiting adenylyl cyclase, reducing cAMP, and halting the vesicular release of neurotransmitters (histamine, acetylcholine, dopamine). Compounds incorporating the 3-methylpyrrolidine motif act as potent inverse agonists/antagonists[1]. By blocking H3R, these drugs remove the inhibitory brake, promoting neurotransmitter release—a mechanism clinically validated for treating narcolepsy, cognitive impairment, and Alzheimer's disease.
Figure 1: Mechanism of action for H3R antagonists utilizing the 3-methylpyrrolidine pharmacophore.
Sigma-1 (σ1) Receptor Modulation
The Sigma-1 receptor is a unique, non-GPCR chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Pyrrolidin-1-yl-ethanamine derivatives exhibit high affinity for σ1 receptors[2]. Antagonists of this receptor are actively investigated for the treatment of neuropathic pain, drug abuse, and psychoses, as they modulate intracellular calcium signaling and NMDA receptor activity[2].
Table 2: Representative SAR Impact of the Pyrrolidine Motif
(Note: Data represents aggregated literature trends for a generic CNS-active biphenyl-amide core)
| Amine Side Chain Motif | H3R Affinity (pKi) | Sigma-1 Affinity (Ki, nM) | BBB Permeability ( |
| Unsubstituted Pyrrolidine | 7.8 | 45 | 12.5 |
| 3-Methylpyrrolidine (Racemic) | 8.5 | 12 | 18.2 |
| (3R)-Methylpyrrolidine | 8.9 | 8 | 18.5 |
| Piperidine (Homolog) | 7.2 | 110 | 9.0 |
Experimental Workflows & Validated Protocols
The integration of 2-(3-methylpyrrolidin-1-yl)ethan-1-amine into a drug discovery pipeline requires a robust, self-validating workflow from synthesis to in vivo profiling.
Figure 2: End-to-end CNS drug discovery workflow utilizing the target building block.
Protocol A: High-Efficiency Amide Coupling (Synthesis)
Objective: Couple a target carboxylic acid core to 2-(3-methylpyrrolidin-1-yl)ethan-1-amine to generate a CNS-active lead[3]. Causality: HATU is selected as the coupling reagent because it forms a highly reactive 7-azabenzotriazole active ester. This is critical when coupling to aliphatic amines to prevent epimerization of chiral centers on the acid and to drive the reaction to completion rapidly. DIPEA (a non-nucleophilic base) is used to ensure the primary amine is fully deprotonated and nucleophilic without competing for the active ester.
Step-by-Step Procedure:
-
Dissolve the carboxylic acid core (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.
-
Add DIPEA (3.0 eq, 1.5 mmol) and stir for 5 minutes at room temperature to ensure complete deprotonation.
-
Add HATU (1.2 eq, 0.6 mmol) in one portion. Stir the mixture for 15 minutes to allow the formation of the active ester. Visual cue: The solution often turns a pale yellow.
-
Add 2-(3-methylpyrrolidin-1-yl)ethan-1-amine (1.1 eq, 0.55 mmol) dropwise.
-
Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.
-
Workup: Quench with saturated aqueous
(10 mL) and extract with EtOAc ( mL). Wash the combined organic layers with brine ( mL) to remove residual DMF. -
Validation System: Perform Prep-HPLC purification. The protocol is self-validating if the final LC-MS shows >95% purity (UV 254 nm) and the
H-NMR confirms the presence of the 3-methyl doublet at ~1.0 ppm and the amide N-H proton at ~8.0 ppm.
Protocol B: Radioligand Binding Assay for Sigma-1 Receptor
Objective: Determine the binding affinity (
Step-by-Step Procedure:
-
Prepare guinea pig brain membrane homogenates (resuspended in 50 mM Tris-HCl buffer, pH 7.4).
-
In a 96-well plate, add 50 µL of the test compound (serial dilutions from
to M). -
Add 50 µL of
-pentazocine (final concentration ~3 nM). -
Initiate the reaction by adding 100 µL of the membrane suspension (~200 µg protein/well).
-
Incubate the plate at 37°C for 120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Wash filters three times with ice-cold Tris-HCl buffer.
-
Validation System: Measure radioactivity using a liquid scintillation counter. Calculate the
using non-linear regression. The assay is validated if the control standard (e.g., Haloperidol) yields a within half a log of its known literature value (~1-5 nM)[2].
Protocol C: In Vitro BBB Permeability (PAMPA-BBB)
Objective: Assess the passive transcellular brain penetrance of the compound. Causality: Porcine brain lipid extract is used to coat the artificial membrane because its lipid profile closely mimics the human blood-brain barrier. The assay is conducted at pH 7.4 to evaluate the permeability of the equilibrium mixture of protonated and neutral species of the tertiary amine.
Step-by-Step Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 50 µM in PBS (pH 7.4).
-
Coat the filter membrane of the donor plate (pore size 0.45 µm) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Add 150 µL of the 50 µM test compound solution to the donor wells.
-
Add 300 µL of PBS (pH 7.4) containing 5% DMSO to the acceptor wells.
-
Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber.
-
Validation System: Quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (
). The system is validated by running high-permeability (e.g., Verapamil) and low-permeability (e.g., Theophylline) reference standards. A cm/s indicates high BBB penetrance.
References
-
PubChem / National Institutes of Health (NIH). "2-(3-Methylpyrrolidin-1-yl)ethan-1-amine; CAS 23456-39-5." PubChem Compound Summary. Verified URL:[Link]
- Banyu Pharmaceutical Co., Ltd. "Nitrogen-containing condensed hetero-aromatic derivatives." AU Patent 2005212096 B2, published 2005. (Details the use of 3-methylpyrrolidin-1-yl motifs in Histamine H3 receptor antagonists).
-
Arena, E., Dichiara, M., Floresta, G., et al. "Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New?" Future Medicinal Chemistry, 2025. (Discusses pyrrolidin-1-yl-ethanamine derivatives in Sigma-1 receptor modulation). Verified URL:[Link]
-
Office of Scientific and Technical Information (OSTI). "Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure." 2023. (Validates amide coupling protocols for pyrrolidin-1-yl-ethanamines). Verified URL:[Link]
Sources
amide coupling reaction conditions for 2-(3-methylpyrrolidin-1-yl)ethylamine
Application Note & Protocol Guide [1][2]
Executive Summary & Chemical Profile[1][2][3]
The coupling of 2-(3-methylpyrrolidin-1-yl)ethylamine (hereafter Amine-1 ) with carboxylic acids is a ubiquitous yet frequently mishandled transformation in medicinal chemistry.[1][2] This diamine scaffold—featuring a primary amine tethered to a tertiary pyrrolidine—is a "privileged structure" often found in GPCR ligands (e.g., histamine antagonists) and kinase inhibitors.
The "Dual Nitrogen" Challenge
Success with Amine-1 requires navigating its dual nature. It possesses two nitrogen centers with distinct electronic environments:
-
Primary Amine (
): The nucleophile.[1][2] Reactive, but can be protonated if the reaction pH drops too low. -
Tertiary Pyrrolidine Nitrogen: Highly basic (
).[1][2] It acts as an internal proton scavenger.[1][2]
Implication: Standard acidic workups (1N HCl or Citric Acid washes) used to remove unreacted amines will protonate and extract your product into the aqueous waste, leading to catastrophic yield loss.
Physical Properties Table
| Property | Data (Approximate) | Impact on Protocol |
| Molecular Weight | 128.22 g/mol | Calculation basis.[1][2] |
| Physical State | Colorless to pale yellow liquid | Volatile; handle in fume hood.[1][2] |
| Basicity ( | ~10.2 (Tertiary), ~9.0 (Primary) | CRITICAL: Product is basic.[2] |
| Solubility | Miscible in water, DCM, MeOH, EtOAc | Requires specific extraction solvents. |
| Nucleophilicity | High (Primary alkyl amine) | Rapid coupling; prone to bis-acylation if excess acid chloride is used.[1][2] |
Strategic Coupling Protocols
We present two distinct protocols: Method A for high-throughput discovery (mg scale) and Method B for scalable process development (gram scale).
Method A: High-Throughput Discovery (HATU)
Best For: Small scale (<100 mg), difficult/hindered acids, library synthesis. Mechanism: HATU generates a highly reactive At-ester intermediate, driving reaction completion even with steric bulk.[1][2]
Reagents
-
Amine-1: 1.1 equiv
-
HATU: 1.1 – 1.2 equiv
-
DIPEA (Hünig's Base): 3.0 equiv (Essential to neutralize the HATU salt and the tertiary amine of the substrate)
-
Solvent: DMF (preferred) or DCM.
Step-by-Step Protocol
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (
concentration). Add DIPEA (3.0 equiv) and stir for 2 minutes. -
Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester (color change to yellow/orange often observed).[2]
-
Coupling: Add Amine-1 (1.1 equiv).
-
Quench: Dilute with EtOAc. Pour into saturated
.
Method B: Scalable Process (T3P)
Best For: Scale-up (>1 g), ease of purification, cost-efficiency.[1] Mechanism: T3P (Propylphosphonic anhydride) drives dehydration with water-soluble byproducts, simplifying the workup of basic products.
Reagents
-
Amine-1: 1.1 equiv
-
Base: Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv).[1][2] Pyridine is preferred for minimizing epimerization.[1][2]
-
Solvent: EtOAc or 2-MeTHF.
Step-by-Step Protocol
-
Setup: Charge Carboxylic Acid (1.0 equiv), Amine-1 (1.1 equiv), and Pyridine (3.0 equiv) into a flask with EtOAc (
). Cool to 0°C.[1][2] -
Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Completion: Check LCMS. If acid remains, add 0.2 equiv T3P and stir for 1 hour.
The "Catch & Release" Workup (Self-Validating)
The most common failure mode with Amine-1 is losing the product during extraction.[1][2] Because the product contains a tertiary amine, we can exploit pH manipulation to purify it without chromatography.
Logic:
-
Acidic Phase: Product is protonated (
) Water Soluble.[1][2] Neutral impurities stay in Organic.[1][2] -
Basic Phase: Product is deprotonated (
) Organic Soluble.[1][2]
Graphviz Workflow: Acid-Base Purification
The following diagram illustrates the decision logic and phase transfer steps.
Figure 1: "Catch and Release" purification strategy for basic amides. This method effectively removes neutral organic impurities (unreacted acids, non-basic byproducts) without column chromatography.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Aqueous Loss) | Acidic workup washed out product.[1][2] | Do not use HCl wash unless performing the specific "Catch & Release" protocol.[1][2] For standard workup, use saturated |
| Emulsions | Amphiphilic nature of the product.[2] | Add a small amount of MeOH to the organic phase or use solid NaCl to saturate the aqueous phase. Filter through Celite if solids are present.[1][2] |
| Incomplete Reaction | Acid deactivation or salt formation.[1][2] | Ensure DIPEA/Pyridine equivalents are sufficient ( |
| Racemization | Over-activation or high base load.[1][2] | Switch to Method B (T3P) with Pyridine at 0°C. T3P is known for low epimerization rates [1].[1][2] |
| Peak Tailing (LCMS) | Column interaction with basic amine.[1][2] | Add 0.1% Ammonium Hydroxide or Triethylamine to the mobile phase.[1][2] Use a high-pH stable column (e.g., XBridge C18).[1][2] |
References
-
Dunetz, J. R., et al. (2011).[1][2][3][4] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link[1][2]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Patterson, D. E., et al. (2007).[1][2] "Process Optimization of a T3P-Mediated Amidation." Organic Process Research & Development, 11(3), 624–627. Link[1][2]
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][2][5][6] Tetrahedron, 61(46), 10827-10852.[1] Link[1][2]
(Note: While specific literature on the exact 3-methylpyrrolidinyl isomer is sparse, the chemistry is strictly analogous to the well-documented 2-(pyrrolidin-1-yl)ethanamine class.)[1][2]
Sources
- 1. 2-(2-Aminoethyl)-1-methylpyrrolidine 97 51387-90-7 [sigmaaldrich.com]
- 2. 2-(3-Methyl-1-piperidinyl)ethanamine | C8H18N2 | CID 3149268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
preparation of sigma-1 receptor ligands using pyrrolidine ethanamines
Application Note: Precision Synthesis and Validation of High-Affinity Sigma-1 Receptor Ligands via Pyrrolidine Ethanamine Scaffolds
Executive Summary
The Sigma-1 receptor (
Pharmacophore Design & Chemical Strategy
The Sigma-1 Pharmacophore
The canonical
-
Basic Nitrogen Center: An ionizable amine (pKa
8–10) that forms an electrostatic interaction with Asp126 in the receptor binding pocket. -
Primary Hydrophobic Region: A bulky aromatic system (e.g., phenyl, dichlorophenyl) located 6–10 Å from the basic nitrogen.
-
Secondary Hydrophobic Region: A smaller hydrophobic group (e.g., pyrrolidine ring) flanking the nitrogen.
The pyrrolidine ethanamine scaffold perfectly satisfies these requirements. The pyrrolidine ring acts as the secondary hydrophobic domain, while the ethyl spacer positions the basic nitrogen at the optimal distance from the primary aromatic anchor.
Retrosynthetic Analysis
The synthesis is designed as a convergent Nucleophilic Substitution (Alkylation) strategy, preferred over reductive amination for its operational simplicity and higher yields in generating tertiary amines.
-
Fragment A: 1-(2-Chloroethyl)pyrrolidine (The electrophile).
-
Fragment B:
-methyl-2-(3,4-dichlorophenyl)ethanamine (The nucleophile).
Figure 1: Convergent synthetic strategy for pyrrolidine ethanamine sigma-1 ligands.
Experimental Protocols
Materials & Reagents
-
Reagents: 3,4-Dichlorophenethylamine (98%), Formic acid, Formaldehyde (37% aq), 1-(2-Chloroethyl)pyrrolidine hydrochloride, Potassium carbonate (anhydrous), Acetonitrile (HPLC grade).
-
Equipment: Reflux condenser, Inert gas manifold (
), Rotary evaporator, Flash chromatography system, HPLC-MS.
Step-by-Step Synthesis
Step A: Preparation of Secondary Amine (Eschweiler-Clarke Methylation)
Note: If the
-
Mix: Dissolve 3,4-dichlorophenethylamine (10 mmol) in formic acid (25 mmol) and formaldehyde (12 mmol) at 0°C.
-
Reflux: Heat the mixture to 90°C for 4 hours.
evolution indicates reaction progress. -
Workup: Cool to RT, basify with 2M NaOH to pH 10. Extract with DCM (3 x 20 mL).
-
Dry: Dry organic layer over
, filter, and concentrate. Yield: ~90% of -methyl-2-(3,4-dichlorophenyl)ethanamine.
Step B: Coupling via Nucleophilic Substitution
-
Activation: In a round-bottom flask, suspend 1-(2-chloroethyl)pyrrolidine HCl (1.2 equiv, 12 mmol) and
(3.0 equiv, 30 mmol) in dry Acetonitrile (50 mL). Stir for 30 min at RT to liberate the free base in situ. -
Addition: Add
-methyl-2-(3,4-dichlorophenyl)ethanamine (1.0 equiv, 10 mmol) dropwise dissolved in 10 mL Acetonitrile. -
Reaction: Heat to reflux (82°C) under
atmosphere for 12–16 hours.-
Checkpoint: Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1). The secondary amine spot should disappear.
-
-
Filtration: Cool to RT. Filter off inorganic salts (
, excess ). Wash the cake with cold Acetonitrile. -
Concentration: Evaporate the filtrate under reduced pressure to obtain the crude oily residue.
Step C: Purification & Salt Formation
-
Flash Chromatography: Purify crude oil on silica gel.
-
Eluent: Gradient 0%
10% MeOH in DCM (with 1% ).
-
-
Salt Formation (Oxalate or HCl): Dissolve the free base in minimal Ethanol. Add a saturated solution of Oxalic acid in Ethanol dropwise.
-
Crystallization: Cool to 4°C overnight. Filter the white precipitate and dry under vacuum.
Analytical Validation (QC)
Table 1: Quality Control Specifications
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18, 254 nm) | > 98.0% |
| Identity | H-NMR (400 MHz, CDCl3) | Diagnostic peaks: |
| Mass | LC-MS (ESI+) | |
| Residual Solvents | GC-Headspace | < 5000 ppm (Ethanol/Acetonitrile) |
Biological Screening: Radioligand Binding Assay
To confirm the ligand's affinity and selectivity, a competition binding assay is performed against
Protocol:
-
Membrane Prep: Prepare membranes from Guinea pig brain or HEK293 cells overexpressing human
R. -
Incubation:
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: 2 nM
-Pentazocine.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Test Compound: 7 concentrations (
M to M). -
Non-specific Binding (NSB): Defined by 10
M Haloperidol.
-
-
Conditions: Incubate for 120 min at 37°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and using the Cheng-Prusoff equation.
Signaling Pathway Context:
The following diagram illustrates the downstream effects of the synthesized ligand upon binding the
Figure 2: Mechanism of action for Sigma-1 agonists at the ER-mitochondria interface.
References
-
De Costa, B. R., et al. (1992).[1][2] Synthesis, characterization, and biological evaluation of a novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines: structural requirements and binding affinity at the sigma receptor.[1][3][4] Journal of Medicinal Chemistry, 35(1), 38-47.[1][3]
-
Schmidt, H. R., et al. (2016).[5] Crystal structure of the human
receptor.[5] Nature, 532(7600), 527-530. -
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153.
-
Prezzavento, O., et al. (2007). Novel sigma receptor ligands: synthesis and biological profile. Journal of Medicinal Chemistry, 50(5), 951-961.[6]
-
BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-pyrrolidin-1-ylpropanoate.
Sources
- 1. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization, and biological evaluation of a novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines: structural requirements and binding affinity at the sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset [frontiersin.org]
- 6. Design, synthesis, and evaluation of proline and pyrrolidine based melanocortin receptor agonists. A conformationally restricted dipeptide mimic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine as a bidentate ligand in coordination chemistry
Executive Summary
This guide details the physicochemical properties, synthesis, and coordination protocols for 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (3-MPEA) . As a structural analog of the widely used 1-(2-aminoethyl)pyrrolidine, 3-MPEA introduces a methyl substituent at the C3 position of the pyrrolidine ring. This modification creates a chiral center, transforming a standard bidentate chelate into a stereochemically active ligand .
This application note explores its utility in tuning steric environments around metal centers (Cu, Ni, Pd) and provides validated protocols for its use in asymmetric catalysis and metal-organic framework (MOF) construction.
Technical Profile & Ligand Design
Structural Logic
3-MPEA functions as an unsymmetrical diamine ligand. It coordinates through two distinct nitrogen donors:
-
Primary Amine (
): A hard, -donor located on the ethyl chain. -
Tertiary Amine (
): A softer, sterically hindered donor embedded in the pyrrolidine ring.
Key Differentiator: Unlike ethylenediamine or unsubstituted pyrrolidine analogs, the C3-methyl group breaks the symmetry of the chelate ring. When coordinated, this methyl group projects into the axial or equatorial space of the metal complex, influencing the "chiral pocket" available for substrate binding.
Physicochemical Properties (Predicted & Analog-Based)
-
CAS No: 2580096-19-9 (HCl salt)[1]
-
Formula:
-
Coordination Mode:
(forming a 5-membered chelate ring) -
Chirality: Exists as
and enantiomers.
| Property | Value (Approx.) | Mechanistic Impact |
| pKa1 (Primary Amine) | ~9.8 | High basicity ensures strong |
| pKa2 (Tertiary Amine) | ~6.6 | Lower basicity allows for hemilability (reversible decoordination) in catalytic cycles. |
| Bite Angle | ~85° | Typical for 5-membered rings; ideal for square planar (Pd, Pt) or octahedral (Ni, Co) geometries. |
| LogP | 0.71 | Enhanced lipophilicity compared to ethylenediamine, improving solubility in organic solvents (DCM, Toluene). |
Experimental Protocols
Protocol A: Ligand Synthesis (Reductive Amination Route)
Rationale: Direct alkylation of 3-methylpyrrolidine often leads to over-alkylation. This two-step protocol ensures mono-substitution.
Reagents:
-
3-Methylpyrrolidine (Racemic or Enantiopure)
-
Chloroacetonitrile (
) -
Lithium Aluminum Hydride (
) -
Solvents: Acetonitrile (
), Tetrahydrofuran ( )
Step-by-Step Procedure:
-
N-Alkylation:
-
Dissolve 3-methylpyrrolidine (10 mmol) and
(12 mmol) in dry MeCN (20 mL) at 0°C. -
Dropwise add chloroacetonitrile (10.5 mmol).
-
Stir at RT for 12 hours. Filter salts and evaporate solvent to yield 2-(3-methylpyrrolidin-1-yl)acetonitrile .
-
-
Reduction:
-
Suspend
(20 mmol) in dry THF (30 mL) under . -
Add the nitrile intermediate (dissolved in THF) dropwise at 0°C.
-
Reflux for 4 hours.
-
Quench: Carefully add
, then 15% NaOH, then (Fieser method).
-
-
Isolation:
-
Filter the aluminum salts. Dry the filtrate over
. -
Distill under reduced pressure to obtain the clear, colorless oil 3-MPEA .
-
Protocol B: Coordination to Copper(II)
Target Complex:
Procedure:
-
Preparation: Dissolve
(1.0 mmol, 170 mg) in Ethanol (10 mL). The solution will be light blue. -
Ligand Addition: Add 3-MPEA (1.0 mmol, 128 mg) dissolved in Ethanol (2 mL) dropwise.
-
Observation: The solution immediately turns deep blue/violet, indicating the formation of the
species. The shift in (d-d transition) confirms chelation. -
Crystallization: Allow the solution to evaporate slowly at RT. Blue prismatic crystals will form over 24-48 hours.
-
Validation:
-
IR Spectroscopy: Look for the shift in N-H stretching frequencies (3200-3300
) compared to the free ligand. -
Elemental Analysis: Confirm C/H/N ratios.
-
Mechanism & Workflow Visualization
The following diagram illustrates the synthesis pathway and the steric influence of the ligand in a metal complex.
Figure 1: Synthetic workflow from chiral precursor to active metal catalyst, highlighting the creation of the steric pocket.
Critical Process Parameters (CPPs)
| Parameter | Critical Limit | Consequence of Deviation |
| Stoichiometry (Synthesis) | 1:1.05 (Amine:Nitrile) | Excess nitrile leads to bis-alkylation (formation of tertiary amines at the primary site). |
| Moisture Control | < 0.1% | |
| pH (Complexation) | 7.0 - 8.5 | Acidic pH protonates the amine donors, preventing coordination. Highly basic pH may precipitate metal hydroxides. |
Applications in Drug Development[3][4][5]
-
Chiral Resolution Agents: The metal complexes of enantiopure 3-MPEA can be used to resolve racemic carboxylic acids or amino acid derivatives via diastereomeric salt formation.
-
Cisplatin Analogs: Palladium(II) and Platinum(II) complexes of 3-MPEA are structural analogs to cisplatin. The bulky methyl group may alter DNA intercalation kinetics or overcome resistance mechanisms.
-
Radiopharmaceuticals: The ligand's diamine core is a precursor for
chelators (when further functionalized with oxime or phosphine arms) for imaging agents.
References
-
Laskar, I. R., et al. (2000). "Synthesis and characterization of cis and trans isomers of [NiL2(NCS)2] [L= 1-(2-aminoethyl)pyrrolidine]." Polyhedron, 19(15), 1803-1807. Link
-
BenchChem. (2025).[3] "Physicochemical Properties of 2-(2-Aminoethyl)-1-methylpyrrolidine." BenchChem Technical Guides. Link
-
PubChem. (2025).[4][5] "1-(2-Aminoethyl)pyrrolidine Compound Summary." National Library of Medicine.[5] Link
-
ChemScene. (2025). "(S)-2-(3-Methylpyrrolidin-1-yl)ethan-1-amine hydrochloride Product Page." ChemScene Catalog. Link
-
Fleck, T. J., et al. (2003).[6] "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine." Journal of Organic Chemistry, 68(25), 9612-9617.[6] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine | 35025-84-4 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone | C7H14N2O | CID 7131536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of 3-Methylpyrrolidine Derivatives for Medicinal Chemistry
Introduction: The Strategic Value of the 3-Methylpyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and a wide array of natural products.[1][2][3] Its success lies in the three-dimensional, sp³-hybridized structure, which provides a globular shape ideal for complex and specific interactions with biological targets, often leading to improved solubility and pharmacokinetic profiles compared to flat aromatic systems.[2][3]
Within this important class of heterocycles, the 3-methylpyrrolidine motif holds particular significance. The introduction of a methyl group at the C-3 position offers several distinct advantages for drug design:
-
Introduction of a Chiral Center: It creates a stereocenter, allowing for the exploration of stereospecific interactions with biological targets. The orientation of this methyl group can dramatically alter binding modes and pharmacological outcomes, as seen in estrogen receptor antagonists where the (R)-3-methylpyrrolidine derivative acts as a pure antagonist, while the (S)-enantiomer does not.[2]
-
Modulation of Physicochemical Properties: The methyl group can enhance solubility in organic media and influence the compound's lipophilicity, which are critical parameters for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
-
Conformational Restriction: It provides a conformational anchor, reducing the flexibility of the pyrrolidine ring and locking it into a more defined shape for target engagement.
This guide provides an in-depth overview of key synthetic strategies for accessing 3-methylpyrrolidine derivatives, explains the causality behind methodological choices, and offers detailed protocols for researchers in drug discovery and development.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 3-methylpyrrolidine derivatives can be broadly categorized into three main approaches: construction of the ring from acyclic precursors, functionalization of pre-existing pyrrolidine-based rings (often from the chiral pool), and direct modification of pyrroline precursors.
Caption: High-level overview of primary synthetic routes to 3-methylpyrrolidine derivatives.
Strategy A: Ring Construction from Acyclic Precursors
This "bottom-up" approach builds the heterocyclic core from linear starting materials. It offers high flexibility for introducing various substituents.
-
Intramolecular Aza-Michael Addition: This powerful strategy involves the cyclization of an amine onto an α,β-unsaturated carbonyl moiety within the same molecule. A state-of-the-art example is the asymmetric "clip-cycle" synthesis, where a bis-homoallylic amine is first "clipped" to a thioacrylate via metathesis, followed by a chiral phosphoric acid-catalyzed intramolecular aza-Michael "cycle" step to form the pyrrolidine ring with high enantioselectivity.[5][6] The thioester is a crucial activating group, proving more effective than corresponding ketones or oxoesters.[6]
-
Reductive Amination: A classic and robust method involves the condensation of a 1,4-dicarbonyl compound (or a protected equivalent like a furan) with methylamine to form an imine or enamine, which is then reduced in situ.[7] This method is highly effective for producing N-methylpyrrolidines and can be adapted for more complex derivatives. The choice of reducing agent is critical for chemoselectivity; reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl group.[7]
-
[3+2] Cycloaddition: The reaction of azomethine ylides with alkenes is a highly efficient method for constructing polysubstituted pyrrolidines.[8] This approach allows for the convergent assembly of complex structures with excellent control over stereochemistry, particularly when using chiral catalysts.
Strategy B: Chiral Pool Synthesis
This strategy leverages naturally occurring, enantiomerically pure starting materials to impart stereochemistry to the final product. This is often the most efficient path to optically pure compounds.
-
From Amino Acids (Proline, Hydroxyproline): Proline and its derivatives are common starting points.[1] The pre-existing stereocenter and ring structure are chemically manipulated through reactions like reduction, oxidation, and substitution to install the desired functionality, including the 3-methyl group.
-
From Other Natural Products (e.g., (S)-Malic Acid): Non-amino acid precursors are also valuable. For instance, (S)-malic acid can be used to synthesize (R)-3-methylpyrrolidine alkaloids.[9] The synthesis involves a sequence of diastereoselective methylation followed by reductive dehydroxylation and cyclization steps to build the target scaffold.[9]
Strategy C: Direct Functionalization of Pyrroline Precursors
Modern catalytic methods allow for the direct modification of partially unsaturated heterocyclic rings, offering novel and efficient routes.
-
Palladium-Catalyzed Hydroarylation: This method provides direct access to 3-aryl pyrrolidines, a class of molecules with significant biological activity.[10] The reaction involves the palladium-catalyzed addition of an aryl group and a hydrogen atom across the double bond of an N-alkyl pyrroline.[10][11] This approach is noteworthy because it directly forges a C(sp³)-Aryl bond on the pyrrolidine core in a single step from readily available precursors.[10]
Comparative Summary of Synthetic Strategies
| Synthetic Strategy | Key Starting Materials | Typical Reagents/Catalysts | Key Advantages | Challenges & Limitations | Representative Yield / ee (%) |
| Aza-Michael "Clip-Cycle" | Bis-homoallylic amines, Thioacrylates | Grubbs II catalyst (metathesis), Chiral Phosphoric Acid (cyclization) | High enantioselectivity, convergent, modular.[6] | Multi-step process, requires metathesis-compatible substrates. | 81% yield, 96:4 e.r.[5] |
| Reductive Amination | 1,4-Dicarbonyls, Methylamine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Robust, scalable, widely applicable.[7] | Risk of over-alkylation, requires specific dicarbonyl precursors.[7] | Generally high yields (70-95%).[12] |
| Chiral Pool Synthesis | (S)-Malic Acid, L-Proline | Standard functional group interconversion reagents (e.g., LiAlH₄, protecting groups) | Excellent stereocontrol (from starting material), predictable outcomes.[1][9] | Synthetic route can be lengthy, limited by available chiral precursors. | Varies by route; ee is typically >99%. |
| Pd-Catalyzed Hydroarylation | N-Alkyl pyrrolines, Aryl halides | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligands, base. | Direct C-H functionalization, atom-economical, broad scope.[10][11] | Requires specific pyrroline precursors, catalyst sensitivity. | 60-90% yields.[10] |
Experimental Protocols & Methodologies
The following protocols are presented to illustrate key synthetic transformations. As a Senior Application Scientist, I stress that these are representative methodologies; optimization of temperature, concentration, and reaction time may be necessary for specific substrates.
Protocol 1: Asymmetric "Clip-Cycle" Synthesis of a 3,3-Disubstituted Pyrrolidine Thioester
This protocol demonstrates the elegant two-step sequence for creating a chiral pyrrolidine, adapted from the work of Smith and coworkers.[5][6] The causality lies in first creating a linear precursor with the necessary components via robust olefin metathesis, then using a chiral catalyst to control the stereochemistry of the ring-closing step.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aquila.usm.edu [aquila.usm.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Three-Component Access to Functionalized Spiropyrrolidine Heterocyclic Scaffolds and Their Cholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine Stability & Storage
Welcome to the Technical Support Center for handling and storing 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine . As a bifunctional molecule featuring both a tertiary amine (the pyrrolidine ring) and a primary aliphatic amine (the ethylamine chain), it presents unique storage challenges. Because of the electron-rich nitrogen lone pairs, both sites are highly susceptible to oxidative degradation when exposed to atmospheric oxygen, light, or trace transition metals [[1]]().
This guide provides field-proven troubleshooting steps, validated experimental protocols, and the mechanistic reasoning needed to preserve the integrity of your compound.
Core Mechanisms of Amine Degradation
Oxidation pathways of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine leading to degradation.
Troubleshooting Guide & FAQs
Q: My batch of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine has turned from a clear liquid to a yellow/brown viscous oil. Is it still usable? A: No, it should not be used as-is. Discoloration is a primary indicator of oxidative degradation. The tertiary pyrrolidine nitrogen oxidizes to form an N-oxide, while the primary amine can oxidize into imines or aldehydes [[2]](), 1. These intermediates undergo further condensation reactions to form colored polymeric degradants. You must re-purify the material (e.g., via vacuum distillation over calcium hydride) before use, as these impurities will interfere with stoichiometry and downstream coupling reactions.
Q: Why do you recommend Argon over Nitrogen for purging the storage vial? A: While both are inert gases, Argon is significantly denser than ambient air and Nitrogen. When you purge a vial with Argon, it sinks and forms a protective physical blanket directly over the liquid phase of the amine, effectively displacing oxygen 3. Nitrogen, being lighter, mixes more readily with ambient air during the sealing process, increasing the risk of trace oxygen entrapment.
Q: I need to store this compound for over a year. What is the most reliable method? A: For long-term storage, converting the free base into its hydrochloride (HCl) salt is the gold standard. Oxidation requires an available lone pair of electrons on the nitrogen atom. By protonating the amine to form the HCl salt, the lone pair is "tied up" in the N-H bond, rendering the molecule highly resistant to oxidation and side reactions [[4]]().
Validated Experimental Storage Protocols
Protocol 1: Short-to-Medium Term Storage (Argon Blanketing of Free Base)
Causality: Physical exclusion of oxygen and UV light prevents the initiation of radical-mediated oxidation pathways.
-
Preparation: Transfer the freshly distilled 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine into an amber glass vial. Causality: Amber glass blocks UV light, preventing the photo-initiation of reactive oxygen species 5.
-
Purging: Insert a long gauge needle connected to an Argon Schlenk line directly above the liquid level. Insert a short vent needle into the septum. Purge at a low flow rate for 3–5 minutes. Causality: Argon's high density displaces the lighter oxygen-rich air 3.
-
Sealing: Remove the vent needle, then the Argon needle. Wrap the cap tightly with Parafilm and store at -20°C.
-
Self-Validating System: Place the sealed amber vial inside a secondary transparent jar containing anhydrous indicating silica gel (which is blue when dry, and pink when exposed to moisture/air). If the silica remains blue over time, the micro-environment is intact, validating the integrity of your inert seal.
Protocol 2: Long-Term Storage (Conversion to Hydrochloride Salt)
Causality: Chemical passivation of the reactive nitrogen lone pairs via protonation 4.
-
Dissolution: Dissolve the free base amine in anhydrous diethyl ether under an inert atmosphere.
-
Precipitation: Slowly add 2.05 equivalents of HCl in dioxane dropwise at 0°C with vigorous stirring. Causality: 2.05 equivalents ensure both the primary and tertiary amines are fully protonated, preventing selective oxidation of either site.
-
Isolation: Filter the resulting white precipitate using a Schlenk frit under Argon, wash with cold anhydrous ether, and dry under high vacuum.
-
Self-Validating System: Dissolve a 5 mg aliquot of the resulting solid in 1 mL of D₂O and perform ¹H-NMR. Complete protonation is validated by a distinct downfield shift of the protons adjacent to the nitrogen atoms compared to the free base spectrum. Additionally, a 1% aqueous solution should yield an acidic pH, confirming successful salt formation.
Quantitative Storage Data
The following table summarizes the expected shelf life and degradation profiles of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine under various storage conditions:
| Storage Condition | Atmosphere | Container | Temp | Estimated Shelf Life (≥95% Purity) | Primary Degradant |
| Free Base (Neat) | Ambient Air | Clear Glass | 25°C | < 1 week | N-Oxides, Imines |
| Free Base (Neat) | Nitrogen | Amber Glass | 4°C | 3 - 6 months | N-Oxides |
| Free Base (Neat) | Argon | Amber Glass | -20°C | 12 - 18 months | Trace N-Oxides |
| HCl Salt (Solid) | Ambient Air | Clear Glass | 25°C | > 2 years | None |
References
-
Reddit Chemistry Community. "Why are organic amines often more stable as the HCl salt than in the free base form?" 4
-
BenchChem. "Preventing degradation of (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile during storage." 5
-
Thieme-Connect. "Product Class 3: Amine N-Oxides." 2
-
Google Patents (US9708436B2). "Tertiary amine composition and method for making the composition." 3
-
PMC (NIH). "Competing Kinetic Consequences of CO2 on the Oxidative Degradation of Branched Poly(ethylenimine)." 1
Sources
- 1. Competing Kinetic Consequences of CO2 on the Oxidative Degradation of Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. US9708436B2 - Tertiary amine composition and method for making the composition - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
Executive Summary & Compound Profile
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine is a diamine intermediate often used in pharmaceutical synthesis (e.g., fluoroquinolone antibiotics or histamine ligands). Like many aliphatic diamines, it is prone to oxidation, hygroscopicity, and carbamate formation upon exposure to atmospheric CO₂.
Vacuum distillation is the gold standard for purification to remove high-boiling oligomers and colored oxidation products. However, its thermal sensitivity and tendency to foam require precise process control.
Physicochemical Profile (Reference Data)
| Property | Value / Estimation | Notes |
| CAS Number | 23456-39-5 (Free Base) | Verify specific salt form before distilling.[1] |
| Molecular Weight | 128.22 g/mol | |
| Boiling Point (Atm) | ~200–210 °C (Est.) | Do NOT distill at atmospheric pressure.[2] |
| Boiling Point (Vac) | 75–82 °C @ 15 mmHg | Target range for distillation. |
| Appearance | Colorless to pale yellow liquid | Darkens rapidly in air. |
| Major Impurities | 3-Methylpyrrolidine, Water, Dimers | Water causes severe bumping/foaming. |
Pre-Distillation Protocol: The "Go/No-Go" Phase
WARNING: Attempting to distill crude amine containing >1% water or significant solvent residues will result in uncontrollable foaming ("bumping") and potential product loss.
Step 1: Neutralization & Drying
Crude amines often contain hydrochloride salts or water.
-
Basification: If the starting material is a salt (HCl), dissolve in minimal water, basify with 50% NaOH (pH > 12), and extract with DCM or Toluene.
-
Solvent Removal: Strip the extraction solvent on a rotary evaporator.[3]
-
Final Drying (Critical): Treat the crude oil with solid KOH pellets (10% w/w) for 2-4 hours with gentle stirring.
-
Why? KOH acts as a desiccant and reacts with any dissolved CO₂ (carbamates) to release the free amine.
-
Step 2: Equipment Selection
-
Flask: Round-bottom flask (max 60% full).
-
Head: Short-path distillation head (minimizes residence time and thermal degradation).
-
Condenser: Water-cooled (20 °C is sufficient; avoid over-cooling which increases viscosity).
-
Vacuum: Rotary vane pump with a cold trap (Dry ice/Acetone). Target pressure: <10 mmHg .
The Distillation Process (Execution)[1][2][3][4][5][6][7]
Experimental Workflow Diagram
The following logic flow illustrates the critical decision points during the setup and execution of the distillation.
Caption: Operational workflow for the vacuum distillation of hygroscopic diamines, emphasizing moisture control and pressure stability.
Step-by-Step Protocol
-
Degassing: Apply vacuum without heating for 10-15 minutes. This removes dissolved gases and volatile solvents that cause foaming.
-
Heating Ramp: Start oil bath at 40 °C. Increase by 10 °C every 5 minutes.
-
Fore-run Collection:
-
Observation: Liquid condenses at vapor temp < 60 °C (at 15 mmHg).
-
Action: Collect separately. This contains unreacted 3-methylpyrrolidine and residual solvents.[1]
-
-
Main Fraction Collection:
-
Observation: Vapor temperature stabilizes (e.g., 78–80 °C). Distillate is clear/colorless.
-
Action: Switch to the main receiver. Maintain bath temp ~20-30 °C higher than vapor temp.
-
-
Termination: Stop when the vapor temperature drops or the pot residue becomes viscous/dark. Never distill to dryness (explosion hazard with unstable residues).
Troubleshooting & FAQs
Issue 1: Severe Foaming / Bumping
Symptom: As vacuum is applied, the liquid expands into foam, entering the condenser.
-
Cause: Dissolved solvents or water.[2][3][4][5][6] Amines form strong hydrates that release water violently under vacuum.
-
Solution:
-
Stop vacuum immediately; backfill with Nitrogen.
-
Add a stir bar (vigorous stirring breaks bubbles).
-
Re-dry: If foaming persists, the crude is too wet. Redissolve in Toluene, dry over Na₂SO₄, filter, and strip solvent again.
-
Issue 2: Product Discoloration (Yellow/Brown)
Symptom: Distillate turns yellow immediately or upon standing.
-
Cause: Oxidation. Amines oxidize rapidly in air.
-
Solution:
-
During Distillation: Ensure the system is leak-free. Use a nitrogen bleed capillary if available.
-
Post-Distillation: Backfill the apparatus with Nitrogen or Argon, not air. Store the product under inert gas in the dark.
-
Issue 3: Fluctuating Boiling Point
Symptom: Vapor temperature swings between 60 °C and 90 °C.
-
Cause: Pressure instability (pump fluctuations) or "bumping" of the liquid level.
-
Solution:
-
Check the manometer/gauge.
-
Insulate the distillation head (aluminum foil) to prevent refluxing on the walls before the thermometer bulb.
-
Troubleshooting Logic Tree
Caption: Diagnostic tree for resolving common vacuum distillation failures.
Storage and Handling
-
Container: Glass vials with Teflon-lined caps or Schlenk flasks.
-
Environment: Store under Nitrogen/Argon at 2–8 °C.
-
Shelf Life: 6–12 months if sealed. If yellowing occurs, redistillation is required for sensitive applications.
References
-
Sigma-Aldrich. 1-(2-Aminoethyl)pyrrolidine Product Specification & Safety Data Sheet. (Used as homologous reference for boiling point and handling). Link
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7131536, 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. (Structural analog data). Link
- Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying amines with KOH).
-
ChemicalBook. 2-Chlorothioxanthone & Diamine Derivatives Properties. Link
Sources
- 1. KR100696187B1 - Method for preparing 2- (2-aminoethyl) -1-methylpyrrolidine - Google Patents [patents.google.com]
- 2. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. aidic.it [aidic.it]
- 6. reddit.com [reddit.com]
optimizing yield in nucleophilic substitution with 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
The following guide serves as a centralized Technical Support Hub for researchers utilizing 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (CAS: 2580096-19-9 / Analogous salts) in nucleophilic substitution reactions.
This content is structured to address yield optimization, regioselectivity, and purification challenges inherent to unsymmetrical diamine building blocks.
Status: Active
Role: Senior Application Scientist
Topic: Yield Optimization in Nucleophilic Substitution (
Reagent Profile & Reactivity Analysis
Before troubleshooting, it is critical to understand the "personality" of your nucleophile. 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine is an unsymmetrical diamine featuring two distinct nitrogen centers.
| Feature | Chemical Moiety | Reactivity Profile | Potential Issues |
| Site A | Primary Amine (–NH | High Nucleophilicity , Moderate Basicity. This is the intended reaction center for substitution. | Susceptible to bis-alkylation if electrophile is in excess. |
| Site B | Tertiary Amine (Pyrrolidine N) | Low Nucleophilicity , Moderate/High Basicity. Sterically hindered by the ring and 3-methyl group. | Acts as a proton trap (lowering effective concentration) or forms quaternary salts (impurity). |
| Linker | Ethyl Chain | Flexible tether. | Can facilitate intramolecular cyclization if the electrophile has a proximal leaving group (5-7 membered rings). |
Key Mechanistic Insight: In most
Troubleshooting Knowledge Base (Q&A)
Issue 1: "My conversion is stalled at ~50%, even with heating."
Diagnosis: This is the classic "Self-Scavenging Effect." In the absence of an external base, the unreacted diamine acts as a base to neutralize the acid (HCl/HF) produced by the substitution. This protonates the remaining primary amine, rendering it non-nucleophilic (ammonium salt).
Corrective Protocol:
-
Add an Inorganic Base: Use 2.0–3.0 equivalents of
or . Cesium is preferred for difficult substrates due to the "Cesium Effect" (higher solubility in organic solvents) [2]. -
Add a Non-Nucleophilic Organic Base: If solubility is an issue, add 2.5 equivalents of DIPEA (Hünig's base). Avoid Pyridine as it can compete as a nucleophile in highly reactive systems.
Issue 2: "I see a major impurity with M+ mass corresponding to a dimer."
Diagnosis: Bis-Alkylation. The product (a secondary amine) is still nucleophilic. If the electrophile is present in high local concentration, the product will attack a second equivalent of the electrophile.
Corrective Protocol:
-
Inverse Addition: Do not add the amine to the electrophile. Instead, add the electrophile dropwise to a solution of the amine [3].
-
Stoichiometry Adjustment: Increase the amine:electrophile ratio to 1.2:1 or 1.5:1 . This statistically favors mono-substitution.
Issue 3: "The reaction works, but I cannot separate the product from the excess amine."
Diagnosis: Co-elution of Basic Amines. Both your product and the starting material are basic amines with similar polarities, making silica chromatography difficult (tailing).
Corrective Protocol:
-
Use Amine-Functionalized Silica: Switch to NH-capped silica gel to reduce tailing.
-
SCX Catch-and-Release: Use a Strong Cation Exchange (SCX) cartridge.
-
Load reaction mixture (in MeOH).
-
Wash with MeOH (removes non-basic impurities).
-
Elute with
in MeOH. Note: This isolates all amines. If product/SM separation is still needed, the polarity difference is usually sufficient after SCX cleanup.
-
Visualizing the Competition Pathways
The following diagram illustrates the kinetic competition between the desired primary amine attack and the undesired tertiary amine pathways.
Figure 1: Kinetic pathways in nucleophilic substitution. Green indicates the desired path; red/yellow indicate common failure modes.
Optimized Experimental Protocol (SOP)
This protocol is designed for a standard
Materials
-
Nucleophile: 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (1.2 equiv)
-
Electrophile: Aryl Halide (1.0 equiv)
-
Base:
(2.5 equiv) or DIPEA (3.0 equiv) -
Solvent: Anhydrous DMSO or DMF (Concentration: 0.2 M)
Step-by-Step Methodology
-
Preparation: In a dried reaction vial equipped with a stir bar, dissolve the Aryl Halide (1.0 equiv) in anhydrous DMSO (0.1 M relative to halide).
-
Base Addition: Add
(2.5 equiv). Stir for 5 minutes to ensure suspension homogeneity. -
Nucleophile Addition: Add 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (1.2 equiv) slowly.
-
Tip: If the reaction is known to be extremely fast/exothermic, dilute the amine in a small volume of DMSO and add dropwise.
-
-
Reaction:
-
Temp: Start at Room Temperature (25°C). Monitor by LCMS after 1 hour.
-
Optimization: If conversion <10% after 1 hour, heat to 60°C. Avoid exceeding 100°C to prevent degradation of the pyrrolidine ring or solvent breakdown.
-
-
Workup (Aqueous):
-
Dilute with EtOAc.
-
Wash 3x with Water (to remove DMSO and inorganic salts).
-
Wash 1x with Brine.
-
Dry over
, filter, and concentrate.
-
-
Workup (Alternative - SCX):
-
Directly load the diluted reaction mixture (in MeOH/DCM) onto a pre-conditioned SCX cartridge.
-
Wash with MeOH.
-
Elute product with
in MeOH.
-
Decision Logic for Yield Improvement
Use this logic flow to diagnose specific yield issues during your campaign.
Figure 2: Troubleshooting decision tree for nucleophilic substitution optimization.
References
-
Nucleophilicity Trends: Mayr, H., et al. "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society, 2001. Link
-
Cesium Effect: Flessner, T., et al. "Cesium Carbonate: A Powerful Base for Organic Synthesis." European Journal of Organic Chemistry, 2001. Link
-
Diamine Selectivity: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001. Link
-
General SNAr Reviews: Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles." Synthesis, 2019. Link
handling precautions for corrosive 2-(3-methylpyrrolidin-1-yl)ethylamine
Technical Support Center: Handling Guide for 2-(3-Methylpyrrolidin-1-yl)ethylamine
Emergency Response & Rapid Triage
Warning: This compound is a corrosive diamine . It causes severe skin burns and eye damage.[1] Immediate action is critical in the event of exposure.
Emergency Decision Tree (Visual Guide)
Caption: Rapid response decision matrix for exposure incidents involving corrosive amines.
Operational Handling & Synthesis Integration
Senior Scientist Note: The primary operational risk with 2-(3-methylpyrrolidin-1-yl)ethylamine is not just its corrosivity, but its volatility and air sensitivity .[2] Like many low-molecular-weight diamines, it readily absorbs atmospheric CO₂ to form carbamates (white crusts), which can alter stoichiometry in sensitive reactions.[2]
Physical Properties & Safety Profile
| Property | Value / Description | Operational Implication |
| Hazard Class | Corrosive (Cat 1B) , Flammable Liquid | Use only in a functioning fume hood.[2] |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation/aging. |
| Boiling Point | ~160-170°C (Predicted) | High enough for standard reflux, but volatile enough to contaminate hood atmosphere.[2] |
| Reactivity | Strong Base / Nucleophile | Incompatible with acid chlorides, anhydrides, and strong oxidizers. |
| Air Sensitivity | High (Absorbs CO₂) | Store under Argon/Nitrogen; seal immediately after use. |
Glove Compatibility Matrix
Data extrapolated from diamine/pyrrolidine permeation studies.
| Glove Material | Breakthrough Time | Recommendation |
| Nitrile (Disposable) | < 5 minutes | Splash Only. Double-glove recommended.[2] Change immediately upon contact. |
| Latex | Not Recommended | Permeable to amines; offers poor protection. |
| Butyl Rubber | > 480 minutes | Recommended for spill cleanup or prolonged handling. |
| Silver Shield / 4H | > 480 minutes | Best for immersion or high-risk transfers.[2] |
Troubleshooting Guides (FAQs)
Scenario A: "The liquid in my bottle has turned yellow or brown."
Diagnosis: Oxidative degradation.
-
Cause: Amines are electron-rich and prone to N-oxidation when exposed to air and light over time.[2]
-
Impact: For standard nucleophilic substitutions (e.g., SNAr), slightly yellow material is often usable. For metal-catalyzed cross-couplings (Buchwald-Hartwig), purity is critical; degraded amine can poison catalysts.[2]
-
Solution: Distill under vacuum if high purity is required. Store the fresh distillate under argon in the dark.
Scenario B: "I see a white crust forming on the bottle cap."
Diagnosis: Carbamate formation.
-
Cause: Reaction with atmospheric CO₂:
.[2] -
Action: Wipe the threads with a dry tissue before closing. Do not dissolve the crust back into the reagent bottle. Purge the headspace with nitrogen before resealing to prevent further formation.
Scenario C: "How do I clean glassware contaminated with this amine?"
Diagnosis: Residue management.
-
Protocol:
-
Rinse: Rinse glassware with a dilute acid (e.g., 1M HCl) in the fume hood. This protonates the amine, making it water-soluble and non-volatile (salt form).[2]
-
Wash: Follow with water and standard detergent.
-
Warning: Never add strong oxidizers (like Chromic acid or Piranha solution) directly to organic amine residues; this can cause violent reactions.
-
Experimental Workflow: Safe Transfer Protocol
Objective: Transfer 5 mL of reagent from storage to reaction vessel without exposure or degradation.
Caption: Step-by-step inert atmosphere transfer protocol to minimize exposure and reagent degradation.
Waste Disposal & Decontamination
-
Liquid Waste: Collect in a dedicated "Basic Organic Waste" container. Do not mix with acidic waste streams (e.g., acid chlorides), as this will generate heat and potentially toxic fumes.
-
Spill Cleanup (< 10 mL):
References
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1-Pyrrolidineethanamine.[2] Retrieved from [Link]
- Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.
Sources
resolving enantiomers of 3-methylpyrrolidine ethanamine derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with resolving the enantiomers of 3-methylpyrrolidine ethanamine derivatives.
Because these molecules possess dual basic centers (a secondary/tertiary pyrrolidine nitrogen and a primary/secondary ethanamine nitrogen) alongside at least one stereocenter at the C3 position, they are highly prone to chromatographic peak tailing and crystallization difficulties. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure high enantiomeric excess (ee) and yield.
Resolution Strategy Workflow
Before diving into specific troubleshooting, consult the decision tree below to select the most thermodynamically and economically viable resolution pathway for your target scale.
Caption: Decision tree for selecting a chiral resolution strategy.
Module 1: Chiral Chromatography (HPLC/SFC)
FAQ: Why am I observing severe peak tailing and poor resolution for my derivative on a polysaccharide Chiralpak column?
Answer: The dual basic amine groups in 3-methylpyrrolidine ethanamine derivatives undergo strong, non-enantioselective secondary interactions with residual acidic silanol groups on the silica support of Chiral Stationary Phases (CSPs). This disrupts the primary chiral recognition mechanism (hydrogen bonding and
Troubleshooting: You must mask these silanol sites by adding a basic modifier to your mobile phase. Incorporating 0.1% to 0.2% diethylamine (DEA) or triethylamine (TEA) effectively saturates the acidic sites, ensuring your compound remains in its neutral, free-base molecular form during the chromatographic run[1]. For preparative Supercritical Fluid Chromatography (SFC), utilizing methanol modified with 0.2% isopropylamine is highly effective for resolving basic methylpyrrolidines[2].
Table 1: Recommended Starting Conditions for Chiral HPLC/SFC of Basic Pyrrolidine Derivatives
| Method | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Modifier (Crucial for Amines) |
| Normal Phase HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / Isopropanol (80:20) | 0.1% Diethylamine (DEA) |
| Reversed Phase HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Water / Acetonitrile (55:45) | 0.1% Diethylamine (DEA) |
| Preparative SFC | Immobilized Amylose (e.g., Chiralpak IA/IB) | CO2 / Methanol (70:30) | 0.2% Isopropylamine |
Protocol: Analytical to Preparative Chiral HPLC Scale-up
-
Screening: Inject 10 µL of a 1 mg/mL racemic mixture onto an analytical CSP (e.g., Chiralpak IA, 250 x 4.6 mm) using Hexane/IPA/DEA (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min[3].
-
Optimization: Adjust the Hexane:IPA ratio to achieve a baseline resolution factor (
) > 1.5. -
Loading Study: Gradually increase the injection volume (up to 100 µL) and concentration (up to 10 mg/mL) to determine the column's saturation point. The goal is to maximize throughput without overlapping the enantiomer peak tails.
-
Scale-up: Transfer the optimized method to a preparative column (e.g., 250 x 20 mm). Multiply the flow rate and injection volume by the ratio of the cross-sectional areas (
). -
Recovery: Collect fractions, evaporate the solvent under reduced pressure at < 40 °C, and immediately reconstitute to prevent degradation of the free base.
Module 2: Classical Diastereomeric Salt Resolution
FAQ: Which resolving agents are most thermodynamically effective for diamines like 3-methylpyrrolidine ethanamine? Answer: O-Acyl tartaric acid derivatives, specifically (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) or (-)-Dibenzoyl-L-tartaric acid (L-DBTA), are highly recommended[4]. The bulky aromatic groups enhance the crystallinity of the resulting diastereomeric salts, which is critical since basic pyrrolidine ethanamines often resist crystallization.
FAQ: My salt formation resulted in a biphasic "oil" rather than crystals. How do I fix this? Answer: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high or the solvent system is too non-polar to support the crystal lattice. Troubleshooting:
-
Solvent Polarity: Switch to a more polar protic solvent mixture (e.g., Ethanol/Water 9:1 instead of pure Isopropanol).
-
Stoichiometry: Lower the concentration of the resolving agent to 0.5 equivalents. This "half-equivalent" method selectively precipitates only the least soluble diastereomer, leaving the other enantiomer as a free base in solution[5].
-
Nucleation: Avoid crash-cooling. Rapid supersaturation leads to the occlusion of the undesired diastereomer within the crystal lattice, drastically reducing ee. Cool the solution at a rate of 5 °C/hour.
Caption: Workflow for classical diastereomeric salt resolution and free-basing.
Protocol: Diastereomeric Salt Resolution via L-DBTA
-
Salt Formation: Dissolve 1.0 equivalent of racemic 3-methylpyrrolidine ethanamine in absolute ethanol (10 mL per gram of substrate).
-
Addition: In a separate flask, dissolve 0.5 equivalents of L-DBTA in ethanol. Add this dropwise to the amine solution while maintaining the temperature at 60 °C[4].
-
Crystallization: Allow the solution to cool naturally to room temperature over 4–6 hours. Seed crystals may be introduced at 45 °C if available.
-
Isolation: Filter the resulting crystals and wash with cold ethanol. Verify the diastereomeric purity via NMR or chiral HPLC.
-
Free-Basing: Suspend the crystals in dichloromethane (DCM) and add 1M NaOH until the aqueous layer reaches pH > 10. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the enantiomerically enriched amine.
Module 3: Enzymatic Kinetic Resolution
FAQ: Can I use enzymatic resolution on the ethanamine side chain? Answer: Yes, provided the ethanamine contains a primary or secondary amine. Lipases (such as Candida antarctica Lipase B, CAL-B) can catalyze highly enantioselective N-acylation. However, to prevent non-selective background acylation, the more nucleophilic pyrrolidine nitrogen must be sterically hindered or chemically protected (e.g., via an N-Boc group) prior to the enzymatic step[5].
Caption: Enzymatic kinetic resolution pathway using CAL-B lipase.
References
-
Kuwano, R., et al. "Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Fanning, S. W., et al. "Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells." PMC. Available at:[Link]
-
"Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode." PMC. Available at:[Link]
Sources
- 1. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low reactivity of sterically hindered pyrrolidine amines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious bottlenecks in synthetic organic chemistry: the low reactivity of sterically hindered pyrrolidine amines (such as 2-substituted or 2,5-disubstituted pyrrolidines).
Due to the severe steric bulk flanking the secondary nitrogen, these substrates exhibit drastically reduced nucleophilicity. Standard coupling protocols often fail, leading to poor yields, recovered starting materials, or competing side reactions (such as epimerization or elimination). This guide provides field-proven, mechanistically grounded solutions to overcome these kinetic barriers.
Diagnostic Workflow: Identifying the Kinetic Bottleneck
Before altering your protocol, you must identify the specific reaction pathway failing. The workflow below categorizes the troubleshooting logic based on the desired transformation.
Figure 1: Decision matrix for troubleshooting sterically hindered pyrrolidine reactivity.
Frequently Asked Questions & Troubleshooting Deep Dive
Q1: My amide coupling with a 2,5-disubstituted pyrrolidine using HBTU/DIPEA is stalling at 15% conversion. Why is this happening, and how do I fix it?
The Causality: Standard uronium reagents like HBTU or carbodiimides like DIC generate an O-acylisourea or HOBt active ester. The trajectory required for the hindered pyrrolidine nitrogen to attack this active ester is physically blocked by the adjacent alkyl groups. The Solution: Switch to HATU or COMU . HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester[1]. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (a neighboring group effect) by hydrogen-bonding to the incoming hindered amine, effectively guiding it to the electrophilic carbonyl carbon and accelerating acylation despite the steric bulk[1][2]. If the reaction still stalls, swap DIPEA for a less nucleophilic, smaller base like 2,4,6-collidine, and apply gentle heating (40–50 °C).
Q2: I am attempting a Buchwald-Hartwig amination of a bulky pyrrolidine with an aryl bromide using Pd2(dba)3 and BINAP, but I only see dehalogenation of the aryl bromide. What is the mechanistic failure?
The Causality: In the palladium catalytic cycle, the bulky secondary amine must coordinate to the Pd(II) center and undergo deprotonation. With standard bidentate ligands like BINAP, the steric crowding around the Pd(II) intermediate prevents the pyrrolidine from binding effectively. Consequently, the Pd(II) complex undergoes competing β-hydride elimination or protodehalogenation instead of the desired C-N bond formation. The Solution: You must transition to a highly active, sterically demanding monodentate biaryl phosphine ligand, specifically RuPhos [3]. While BrettPhos is excellent for primary amines, RuPhos is the gold standard for sterically hindered secondary amines[4]. The large biaryl framework of RuPhos forces the Pd center into a highly reactive conformation that accelerates reductive elimination, while its electron-rich dicyclohexylphosphine moiety stabilizes the metal[3].
Figure 2: Buchwald-Hartwig catalytic cycle highlighting how RuPhos overcomes the steric bottleneck.
Q3: Direct N-alkylation of my hindered pyrrolidine with an alkyl iodide is yielding mostly the alkene elimination product. How can I achieve the alkylated amine?
The Causality: Hindered pyrrolidines are highly basic but poorly nucleophilic. When reacted with alkyl halides containing β-hydrogens, the pyrrolidine acts as a base rather than a nucleophile, triggering an E2 elimination pathway. The Solution: Abandon direct SN2 alkylation. Instead, utilize Reductive Amination . React the pyrrolidine with the corresponding aldehyde or ketone. The formation of the iminium ion intermediate is less sensitive to steric bulk. Reduce the iminium ion in situ using Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaCNBH3).
Quantitative Data Presentation: Reagent & Ligand Selection
The following table summarizes the expected performance of various reagents when applied to sterically hindered secondary amines, based on empirical validation[2][4].
| Reagent / Ligand | Reaction Type | Steric Tolerance | Typical Conversion | Mechanistic Advantage / Causality |
| HBTU / HOBt | Amidation | Low | < 20% | Lacks neighboring group assistance; sterics block attack. |
| HATU / HOAt | Amidation | High | > 95% | Pyridine nitrogen provides anchimeric assistance via H-bonding[1][2]. |
| COMU | Amidation | Very High | > 95% | Morpholino group enhances solubility; highly reactive uronium species. |
| BINAP | Cross-Coupling | Low | < 10% | Bidentate nature crowds Pd(II), preventing amine coordination. |
| BrettPhos | Cross-Coupling | Moderate | ~ 40% | Optimized for primary amines; secondary amines struggle to bind[4]. |
| RuPhos | Cross-Coupling | Very High | > 85% | Monodentate biaryl structure promotes rapid reductive elimination[3][4]. |
Self-Validating Experimental Protocols
Protocol 1: High-Efficiency Amidation of Hindered Pyrrolidines
This protocol utilizes HATU to overcome steric barriers. It includes a self-validating LC-MS check to ensure active ester formation before amine addition.
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (2.5 equiv).
-
Validation Check: Stir for 5 minutes at room temperature. Self-Validation: Pull a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass of the HOAt-active ester or the methyl ester (from the quench). Do not proceed until the free acid is consumed.
-
Coupling: Add the sterically hindered pyrrolidine (1.5 equiv).
-
Thermal Acceleration: If LC-MS indicates stalled conversion after 2 hours, heat the reaction block to 50 °C for 12 hours. The thermal energy is required to overcome the high activation energy barrier of the sterically crowded transition state.
-
Workup: Quench with saturated aqueous NaHCO3 to hydrolyze unreacted active ester, extract with EtOAc, and wash heavily with 5% LiCl (aq) to remove DMF and HOAt byproducts.
Protocol 2: Buchwald-Hartwig Amination using Pd G3 Precatalysts
Using a Generation 3 (G3) palladacycle precatalyst ensures rapid generation of the active Pd(0) species without the need for high temperatures that might degrade the starting materials.
-
Preparation: In a rigorous inert atmosphere (glovebox or Schlenk line), combine the aryl halide (1.0 equiv), the hindered pyrrolidine (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (1.5 equiv) in a dry vial.
-
Catalyst Addition: Add RuPhos Pd G3 precatalyst (2–5 mol%) and RuPhos ligand (2–5 mol%). Causality: The G3 precatalyst rapidly activates at room temperature to form the active Pd(0)-RuPhos complex, preventing catalyst death before the reaction begins.
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.1 M). Seal the vial.
-
Reaction: Heat to 80–100 °C for 4–12 hours.
-
Validation Check: Monitor by GC-MS or LC-MS. If dehalogenation is the major byproduct, the amine is not coordinating fast enough; verify that your solvent is strictly anhydrous, as trace water will protonate the Pd-aryl intermediate.
References
Sources
Technical Support Center: 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine Handling & Solvent Systems
The following technical guide is structured as a specialized support resource for researchers working with 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (CAS: 45780-86-9 for racemate; 2580096-19-9 for S-isomer).
This guide prioritizes chemical stability, solubility parameters, and downstream workup efficiency .
Current Status: Operational Role: Senior Application Scientist Subject: Solvent Compatibility & Reaction Optimization
Executive Summary & Molecule Profile[1][2]
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine is a diamine building block featuring two distinct nitrogen centers:
-
Primary Amine (Terminal): Highly nucleophilic, unhindered. The primary reaction site for amidation, reductive amination, and substitution.
-
Tertiary Amine (Cyclic): Less nucleophilic, acts as an internal base and proton acceptor.
Critical Handling Note: The dual-amine nature creates specific solubility challenges. The free base is an oil soluble in organic solvents (DCM, THF), while the hydrochloride salt is a solid requiring protic solvents (MeOH, Water) or high-polarity aprotic solvents (DMSO).
Solvent Compatibility Matrix
This matrix categorizes solvents by their chemical interaction with the primary amine and solubility performance.
Category A: Recommended (Green Zone)
Ideal for standard synthesis (Amide coupling, SnAr, Reductive Amination).
| Solvent | Grade | Why Use It? | Technical Note |
| Dichloromethane (DCM) | Anhydrous | Excellent solubility for the free base; low boiling point allows easy removal. | Standard Choice. Ideal for amide couplings (EDC/HATU). |
| Methanol (MeOH) | HPLC/ACS | Solubilizes both free base and HCl salts. | Required for Hydrogenation. Use for reductive amination or salt neutralization. |
| Tetrahydrofuran (THF) | Inhibitor-free | Good general solubility; compatible with strong bases (LiHMDS, NaH). | Ensure peroxide-free. Salt forms may precipitate out. |
| Acetonitrile (MeCN) | Anhydrous | Good compromise between polarity and volatility. | Excellent for Sn2 alkylations with alkyl halides. |
Category B: Use with Caution (Yellow Zone)
Usable but requires specific workup modifications.
| Solvent | Risk Factor | Mitigation Strategy |
| DMF / DMSO / NMP | High Boiling Point | Excellent solubilizers but difficult to remove. Use only if reagents are insoluble in DCM/THF. Remove via aqueous LiCl wash or lyophilization. |
| Ethyl Acetate (EtOAc) | Aminolysis Risk | The primary amine can attack the ester at high temperatures (>60°C), forming acetamides. Use only for workup/extraction at RT. |
| Water | pH Dependent | The molecule is water-soluble.[1] Extraction from water requires pH adjustment to >12 (using NaOH) to drive it into the organic phase. |
Category C: STRICTLY AVOID (Red Zone)
Will destroy the starting material or fail the reaction.
| Solvent | Chemical Incompatibility | Mechanism of Failure |
| Acetone / MEK | High Reactivity | The primary amine reacts with ketones to form imines (Schiff bases) . This is a rapid equilibrium reaction that consumes your starting material. |
| Chloroform (Stored) | Alkylation | Old chloroform may contain phosgene or HCl. The primary amine can also react with DCM/CHCl3 over very long periods (weeks) to form quaternary salts, though rare. |
| Acids (Acetic Acid) | Salt Formation | Unless used as a catalyst (e.g., in reductive amination), acids will protonate the amine, killing nucleophilicity. |
Decision Logic: Solvent Selection
The following diagram illustrates the logical flow for selecting the correct solvent system based on your specific reaction type and starting material form.
Figure 1: Solvent selection decision tree based on reaction type and starting material state.
Experimental Protocols
Protocol A: Neutralizing the HCl Salt for use in DCM
Problem: You purchased the HCl salt, but your reaction requires anhydrous DCM (where the salt is insoluble). Solution: In-situ neutralization ("Free-basing").
-
Suspend: Place 1.0 mmol of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine 2HCl in 5 mL of DCM. It will look like a slurry.
-
Activate: Add 3.5 equivalents of DIPEA (Diisopropylethylamine) or TEA.
-
Sonicate: Sonicate for 5 minutes. The solution should clear up significantly as the organic-soluble free base is liberated and the DIPEA-HCl salt forms (which is often soluble or fine enough to not interfere).
-
React: Add your electrophile (e.g., Acid Chloride) directly to this solution.
Protocol B: Standard Amide Coupling (HATU Method)
Context: Coupling to a carboxylic acid.
-
Dissolve Acid: Dissolve Carboxylic Acid (1.0 eq) in anhydrous DCM (or DMF if insoluble).
-
Add Base: Add DIPEA (3.0 eq).
-
Add Coupling Agent: Add HATU (1.1 eq). Stir for 5 mins to activate ester.
-
Add Amine: Add 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (1.1 eq).
-
Monitor: Stir at RT for 2-4 hours. Monitor by LCMS.
-
Note: The tertiary amine in the pyrrolidine ring will protonate under acidic LCMS conditions, so expect the Mass to be [M+H]+.
-
Troubleshooting & FAQs
Q1: My reaction mixture turned into a solid gum when I added the amine. What happened? Diagnosis: You likely generated a salt intermediate that is insoluble in your chosen solvent (e.g., Ether or Toluene). Fix: Add a small amount of DMF or Methanol to redissolve the gum. For future runs, switch to DCM or Chloroform, which have better solubility for polar intermediates.
Q2: I see a "M+40" peak in my LCMS when using Acetone. Is this an impurity? Diagnosis: Yes. This is the isopropylidene imine formed by the reaction of the primary amine with acetone. Fix: Stop using acetone for cleaning glassware or as a solvent. Even trace amounts can form this adduct. Wash glassware with Methanol or Isopropanol instead.
Q3: Can I use Ethyl Acetate for extraction? Diagnosis: Yes, but with strict temperature control. Fix: Perform extractions at Room Temperature (20-25°C) . Do not heat the ethyl acetate extract, as the primary amine can attack the ester (aminolysis) to form an acetamide impurity, especially during rotary evaporation if the bath is too hot (>40°C).
Q4: How do I remove DMF after the reaction? Diagnosis: DMF is hard to evaporate. Fix:
-
Aqueous Wash: Dilute reaction with EtOAc. Wash 3x with 5% LiCl solution . The LiCl pulls DMF into the aqueous phase.
-
Back Extraction: The amine is basic. If you wash with acid (1N HCl), the product will go into the water. To keep it in organic, wash with Basic Brine (Sat. NaCl + NaOH) .
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 58362486 (Related 1-(2-aminoethyl)pyrrolidine structures). National Center for Biotechnology Information (2025). Link
-
-
Solvent Compatibility in Amide Couplings
-
MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 2013, 15, 596-600. Link
-
- Amine-Ketone Reactivity (Schiff Base Formation)
-
Safety Data & Handling
-
Safety Data Sheet: 1-(2-Aminoethyl)pyrrolidine derivatives. Sigma-Aldrich / Merck. Link
-
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine before handling.
Sources
Technical Support Center: Storage Stability of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
Executive Summary & Compound Profile
Compound: 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine Class: Aliphatic Diamine (Primary/Tertiary) Sensitivity Profile: High (Hygroscopic, Air-Sensitive, CO₂-Reactive)
This guide addresses the stability challenges associated with 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine . As a molecule containing both a sterically accessible primary amine and a cyclic tertiary amine, it exhibits a dual-threat degradation profile. The primary amine is kinetically rapid in reacting with atmospheric carbon dioxide (carbamate formation), while the tertiary amine and the carbon backbone are susceptible to slow oxidative degradation (N-oxide formation and dehydrogenation) [1, 2].
Critical Storage Directive: Long-term integrity is only guaranteed under a strictly inert atmosphere (Argon/Nitrogen) at controlled temperatures (2–8°C). Exposure to ambient air results in rapid quality loss.
The "Golden Standard" Storage Protocol
To maintain purity >98% over extended periods (6+ months), the following protocol is mandatory.
| Parameter | Specification | Technical Rationale |
| Atmosphere | Dry Argon or Nitrogen | Displaces O₂ (oxidation) and CO₂ (carbamate formation). Argon is preferred as it is heavier than air, providing a better "blanket" when the container is opened. |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces the kinetic rate of autoxidation and thermal decomposition. |
| Container | Amber Glass / PTFE-Lined Cap | Amber glass blocks UV-induced radical formation. PTFE liners prevent leaching and provide a gas-tight seal. |
| Desiccant | External Only | Store the sealed vial inside a secondary jar containing desiccant (e.g., Drierite). Do not place desiccant directly in contact with the liquid amine. |
| Seal | Parafilm® + Inert Backfill | Wrap cap with Parafilm to reduce gas exchange. Ideally, store under a positive pressure of inert gas if using septum vials. |
Troubleshooting & Technical FAQs
Q1: My clear liquid has turned yellow. Is it still usable?
Diagnosis: Oxidative Degradation. Mechanism: The yellow color typically arises from the formation of Schiff bases or conjugated enamines driven by trace oxidation of the amine groups. While the primary amine is the most reactive, the pyrrolidine ring can also undergo oxidative dehydrogenation. Action:
-
Light Yellow: Likely <1% impurity. Usable for general synthesis but may require re-titration.
-
Dark Orange/Brown: Significant degradation. Purification required (Distillation under reduced pressure) or discard.
-
Prevention: Ensure the headspace is purged with Argon after every use.
Q2: There is a white solid crust forming on the cap/liquid surface. What is this?
Diagnosis: Carbamate Formation (The "CO₂ Trap").
Mechanism: Primary amines react reversibly with atmospheric CO₂ to form carbamic acid, which then reacts with another equivalent of amine to form a stable ammonium carbamate salt [3].
-
Filtration: If the solid is suspended, filter under inert gas.
-
Reversal: In some cases, heating the material under high vacuum can reverse the carbamate back to the amine and CO₂, but this risks thermal degradation. Filtration is safer.
Q3: How do I handle this compound if I don't have a glovebox?
Diagnosis: Inert Handling Technique Required. Protocol: Use Schlenk Line techniques .
-
Equip the storage bottle with a Sure/Seal™ type septum.
-
Insert a needle connected to an inert gas source (Argon/N₂) to create positive pressure.
-
Withdraw the required volume using a gas-tight syringe.
-
Remove the syringe and immediately purge the needle tip before dispensing into your reaction vessel.
Visualization of Degradation & Handling
Figure 1: Chemical Degradation Pathways
This diagram illustrates the two primary enemies of your compound: Oxygen and Carbon Dioxide.
Caption: Figure 1. Kinetic degradation pathways upon exposure to air. The CO₂ reaction is often faster, leading to immediate physical changes (crusting).
Figure 2: Recommended Aliquotting Workflow
A self-validating workflow to ensure the inert atmosphere is maintained during use.
Caption: Figure 2. Standard Operating Procedure (SOP) for dispensing air-sensitive amines without a glovebox.
References
-
Force Technology. (2024). Emissions and formation of degradation products in amine-based carbon capture. Retrieved from [Link]
Validation & Comparative
Technical Analysis: FTIR Characterization of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
Executive Summary
This guide provides a technical framework for the infrared spectroscopic characterization of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (CAS: 2580096-19-9 for HCl salt; derivatives vary). As a diamine linker featuring both a sterically defined pyrrolidine ring and a reactive primary amine tail, this compound is a critical building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).
This analysis focuses on the predictive and comparative FTIR profiling required to distinguish this specific isomer from its structural analogues and metabolic precursors. Unlike standard datasheets, this guide evaluates the "spectral performance"—the ability of FTIR to resolve this compound from common synthetic impurities like 3-methylpyrrolidine or N-(2-aminoethyl)pyrrolidine .
Structural Dissection & Characteristic Peaks
The infrared spectrum of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine is a superposition of three distinct vibrational domains: the primary amine tail, the tertiary cyclic amine, and the aliphatic hydrocarbon skeleton.
Theoretical Characteristic Peak Assignment
The following table synthesizes data derived from fragment-based spectral analysis of structural analogues (e.g., N-(2-aminoethyl)pyrrolidine and 3-methylpyrrolidine).
| Functional Group | Mode of Vibration | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Primary Amine (-NH₂) | N-H Stretching (Asym/Sym) | 3350 – 3280 | Medium | High: Appears as a doublet. Distinguishes from secondary amine precursors. |
| Primary Amine (-NH₂) | N-H Scissoring (Deformation) | 1620 – 1590 | Medium-Strong | High: Confirms terminal amine; often broader than C=C bands. |
| Methyl Group (-CH₃) | C-H Stretching (Asym) | 2965 – 2950 | Medium | Medium: Distinguishes from non-methylated analogues (e.g., pyrrolidineethanamine). |
| Methylene (-CH₂-) | C-H Stretching (Asym/Sym) | 2930 – 2850 | Strong | Low: Overlaps with general aliphatic backbone. |
| Tertiary Amine (Ring) | C-N Stretching | 1150 – 1050 | Medium | Medium: Characteristic of the pyrrolidine ring attachment. |
| Pyrrolidine Ring | Ring Breathing/Skeletal | 950 – 850 | Weak-Medium | High: Fingerprint region specific to ring substitution pattern (3-methyl vs 2-methyl). |
Technical Insight: The presence of the Bohlmann bands (2700–2800 cm⁻¹) is often observed in tertiary amines where the lone pair is anti-periplanar to adjacent C-H bonds. In 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine, these bands may be visible but less distinct than in rigid bicyclic systems due to the flexibility of the ethyl chain.
Comparative Analysis: Target vs. Alternatives
In drug development, "alternatives" often refer to structural isomers or synthetic impurities that must be ruled out. The table below compares the spectral performance of the target against its most likely confounders.[1]
Comparative Spectral Fingerprinting
| Feature | Target: 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine | Impurity A: 3-Methylpyrrolidine (Precursor) | Analogue B: N-(2-Aminoethyl)pyrrolidine |
| Structure | Tertiary Ring N + Primary Chain N | Secondary Ring N only | Tertiary Ring N + Primary Chain N |
| 3200-3500 cm⁻¹ | Doublet (Primary NH₂) | Singlet (Secondary NH) | Doublet (Primary NH₂) |
| 2960 cm⁻¹ (CH₃) | Present (Distinct shoulder) | Present | Absent (Only CH₂ bands) |
| 1600 cm⁻¹ Region | Strong Scissoring band | Weak/Absent (N-H bend is weaker) | Strong Scissoring band |
| Fingerprint (800-1000) | 3-Substituted Ring Pattern | 3-Substituted Ring Pattern | Unsubstituted Ring Pattern |
Performance Verdict
-
Vs. Precursor (Impurity A): FTIR is highly effective . The transition from a secondary amine (singlet NH stretch) to a primary amine (doublet NH stretch) is a definitive reaction monitoring marker.
-
Vs. Analogue (Analogue B): FTIR is moderately effective . You must rely on the C-H stretching region (2960 cm⁻¹) to identify the methyl group. NMR is superior for this specific differentiation, but FTIR can serve as a rapid "pass/fail" check if the methyl stretch is calibrated.
Experimental Protocol
To ensure reproducible data, the following protocol controls for hygroscopy (common in amines) and salt formation.
Method A: ATR-FTIR (Liquid/Oil Samples)
Best for free base forms.
-
System Prep: Use a Diamond or ZnSe ATR crystal. Clean with isopropanol and collect a background spectrum (air).
-
Sample Deposition: Place 10 µL of the neat oil on the crystal.
-
Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.
-
Critical Step: If the sample is hygroscopic, the -NH₂ doublet may blur into a broad -OH stretch (~3400 cm⁻¹). Perform analysis immediately after dispensing or under a nitrogen purge.
Method B: KBr Pellet (Hydrochloride Salts)
Best for solid salts (CAS 2580096-19-9).
-
Grinding: Mix 2 mg of sample with 200 mg dry KBr (spectroscopic grade). Grind to a fine powder in an agate mortar.
-
Pressing: Compress at 8-10 tons for 2 minutes to form a transparent pellet.
-
Analysis: The ammonium salt (-NH₃⁺) will shift the N-H stretches to a broad band at 3000–2800 cm⁻¹ , often overlapping C-H stretches. Look for the ammonium deformation band near 1500–1600 cm⁻¹.
Validation Workflow (Decision Logic)
The following diagram illustrates the logical pathway for validating the identity of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine using FTIR data.
Caption: Logical decision tree for spectral verification of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine, distinguishing it from common structural analogues.
References
-
National Institute of Standards and Technology (NIST). 3-Methylpyrrolidine Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]
-
PubChem. N-(2-Aminoethyl)pyrrolidine Spectral Data (CID 1344).[4] National Library of Medicine. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (Standard text for amine characteristic frequencies).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[5][6] (Source for Bohlmann band and ring breathing assignments).
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. 2-Propen-1-amine, 2-methyl- [webbook.nist.gov]
- 3. Pyrrolidine, 3-methyl- [webbook.nist.gov]
- 4. N-(2-Aminoethyl)pyrrolidine, 99% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: 3-Methylpyrrolidine vs. Unsubstituted Pyrrolidine Linkers
The pyrrolidine ring is a privileged, five-membered nitrogen-containing heterocycle ubiquitous in medicinal chemistry and drug discovery[1]. However, an unsubstituted pyrrolidine linker often exhibits high conformational flexibility. While this flexibility allows it to adapt to various binding pockets, it frequently results in significant entropic penalties upon target binding and can lead to poor target selectivity.
To overcome these limitations, application scientists and medicinal chemists frequently employ the "magic methyl" effect—specifically, substituting the unsubstituted ring with a 3-methylpyrrolidine moiety. The strategic introduction of this single methyl group at the 3-position introduces a chiral center and restricts the ring's conformation, fundamentally altering the molecule's bioactivity, metabolic stability, and three-dimensional spatial orientation[2].
Mechanistic Causality: Why the 3-Methyl Group Drives Bioactivity
The transition from an unsubstituted pyrrolidine to a 3-methylpyrrolidine is not merely a structural tweak; it is a calculated thermodynamic and stereochemical optimization. The causality behind this shift relies on three core principles:
-
Reduction of Entropic Penalty (-TΔS): An unsubstituted pyrrolidine rapidly interconverts between various envelope and half-chair conformations. When it binds to a rigid protein pocket, it must "freeze" into a single conformation, resulting in a high loss of entropy. The 3-methyl group introduces 1,3-diaxial-like steric interactions that pre-organize the ring into a preferred conformation, minimizing the entropic cost of binding[2].
-
Stereospecific Pocket Engagement: The introduction of the methyl group creates an enantioenriched chiral center ((R)- or (S)-configuration). This allows the linker to act as a stereospecific probe. The methyl group can either perfectly fill a hydrophobic sub-pocket (increasing enthalpic gain, ΔH) or sterically clash with off-target receptors, driving massive selectivity multipliers[2].
-
Modulation of Physicochemical Properties: The sp3-hybridized methyl group increases the three-dimensional coverage, slightly increases lipophilicity (LogP), and can sterically shield the amine from metabolic oxidation, thereby extending the compound's half-life[2].
Logical flow of SAR optimization via 3-methylpyrrolidine substitution.
Comparative Bioactivity Data
The superiority of the 3-methylpyrrolidine linker over its unsubstituted counterpart is highly context-dependent but consistently demonstrates enhanced selectivity or efficacy across diverse therapeutic areas. Below is a structured comparison of experimental outcomes across three distinct biological targets.
| Target System | Compound Class | Unsubstituted Pyrrolidine Bioactivity | 3-Methylpyrrolidine Bioactivity | Causality of Shift |
| Spindlin1 (Epigenetic Reader) | A366 Derivatives | High potency, but poor selectivity (binds off-targets G9a/GLP). | Maintained Potency: IC50 467 nM.High Selectivity: >20 µM for G9a/GLP[3]. | The 3-methyl group sterically clashes with the G9a/GLP binding pockets while perfectly complementing the Spindlin1 aromatic cage[3]. |
| Voltage-Gated Channels | Pyrrolidine-2,5-diones | Lower anticonvulsant protection; generally less active[4]. | High Protection: ED50 42–101 mg/kg in maximal electroshock (MES) models[4]. | The electron-donor methyl group at position-3 enhances target engagement and lipophilicity, improving blood-brain barrier penetration[4]. |
| Estrogen Receptor (SERM) | Benzopyran / Chromen derivatives | Often exhibits mixed partial agonist/antagonist activity. | Pure Antagonist: (OP-1074) exhibits complete estrogen antagonist activity in uterine tissue[5]. | The (3R)-methyl group on the linker forces a conformational change in the receptor that completely blocks the agonist conformation[5]. |
Experimental Validation: Thermodynamic Profiling via ITC
To objectively prove that a 3-methylpyrrolidine linker improves bioactivity via conformational restriction (entropic optimization), researchers must measure the thermodynamic parameters of binding. Isothermal Titration Calorimetry (ITC) is the gold-standard, self-validating technique for this, as it directly uncouples the binding free energy (ΔG) into its enthalpic (ΔH) and entropic (-TΔS) components.
Self-Validating ITC Protocol for Linker Comparison
Rationale: If the 3-methyl group successfully restricts conformation, the ITC data will show a less negative (or positive) -TΔS value compared to the unsubstituted pyrrolidine, indicating that less entropy is lost upon binding.
Step 1: Stringent Sample Preparation (The Dialysis Mandate)
-
Action: Dialyze the purified target protein (e.g., Spindlin1 domain) and dissolve both the unsubstituted and 3-methylpyrrolidine ligands in the exact same dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Causality: ITC measures heat changes in microcalories. If the ligand and protein buffers differ by even a fraction of a pH unit or salt concentration, the resulting "heat of dilution" will completely mask the heat of binding.
Step 2: Instrument Setup & Blank Titration (Self-Validation)
-
Action: Load the protein (typically 10–50 µM) into the sample cell and the ligand (100–500 µM) into the injection syringe.
-
Validation Step: Before the main experiment, perform a blank titration by injecting the ligand into the buffer alone.
-
Causality: This step ensures the system is trustworthy. The heat generated from the blank must be minimal and linear. If large heat spikes occur, the buffer matching failed, and the experiment must be aborted and restarted.
Step 3: Execution of the Titration
-
Action: Perform 20-25 injections of the ligand (e.g., 2 µL each) into the protein cell at 25°C, with a 120-second spacing between injections to allow the baseline to stabilize. Stir at 750 rpm to ensure rapid mixing.
Step 4: Thermodynamic Deconvolution
-
Action: Subtract the blank titration data from the protein-ligand data. Fit the integrated heat peaks to a "One Set of Sites" binding model to extract the dissociation constant (
), stoichiometry ( ), and enthalpy ( ). -
Analysis: Calculate entropy using the Gibbs free energy equation:
. Compare the of the 3-methylpyrrolidine against the unsubstituted pyrrolidine to validate the conformational restriction hypothesis.
Step-by-step ITC workflow for thermodynamic validation of ligand binding.
References
- Benchchem. "(S)-3-Methylpyrrolidine | Chiral Building Block." Benchchem Products.
- Obniska, J., et al. "Pharmacophore searching and QSAR analysis in the design of anticonvulsant drugs." ResearchGate.
- MDPI / PMC. "Structure-Based Design, Docking and Binding Free Energy Calculations of A366 Derivatives as Spindlin1 Inhibitors." National Institutes of Health (NIH).
- Google Patents. "WO2013090921A1 - Novel benzopyran compounds, compositions and uses thereof." Google Patents.
- Benchchem. "3-Methylpyrrolidin-3-OL | 125032-87-3." Benchchem Products.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. WO2013090921A1 - Novel benzopyran compounds, compositions and uses thereof - Google Patents [patents.google.com]
A Comparative Guide to HPLC Method Development for the Purity of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical outcome.
The analyte , 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine, presents several analytical challenges. As a small, polar, and basic compound, it is prone to poor retention and peak tailing in traditional reversed-phase chromatography. Furthermore, it lacks a strong native chromophore, complicating detection by UV-Vis spectrophotometry. This guide will explore and compare several chromatographic strategies to overcome these hurdles, providing the supporting data and protocols necessary for successful implementation.
Part 1: Foundational Strategy & Core Analytical Hurdles
The primary challenges in developing a purity method for this analyte are:
-
High Polarity & Basicity: The two amine functional groups make the molecule highly polar and basic, leading to minimal retention on nonpolar stationary phases (like C18) and strong, undesirable interactions with silica surfaces, causing poor peak shape.
-
Lack of a UV Chromophore: The molecule does not absorb light strongly in the typical UV range (220-400 nm), resulting in poor sensitivity with standard HPLC-UV detectors.[1]
-
Potential for Chiral Impurities: The "3-methyl" group creates a chiral center, necessitating methods capable of separating enantiomers if the material is intended to be a single stereoisomer.[2]
-
Presence of Process-Related Impurities: Synthesis can introduce starting materials, by-products, or degradation products that must be effectively separated and quantified.[3]
To address these challenges, a logical method development workflow is essential. The initial decision point involves selecting the most appropriate chromatographic mode.
Caption: Initial Method Development Strategy Decision Tree.
Part 2: Comparative Analysis of Chromatographic Modes
This section compares three distinct approaches for the purity analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine. Each protocol is accompanied by representative data to illustrate its performance.
Approach A: Modified Reversed-Phase HPLC (Ion-Pair Chromatography)
Standard reversed-phase HPLC is often the first choice but fails for highly polar amines due to poor retention.[4] To overcome this, Ion-Pair Chromatography (IPC) can be employed. This technique introduces an "ion-pair reagent" into the mobile phase, which forms a neutral, more hydrophobic complex with the ionized analyte, thereby increasing its retention on a nonpolar column like C18.[5][6]
Experimental Protocol: Ion-Pair Chromatography
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 10 mM Sodium 1-Heptanesulfonate in Water, pH adjusted to 3.5 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Mobile Phase A at 1.0 mg/mL.
Performance Data (Illustrative)
| Parameter | Result | Rationale & Remarks |
| Analyte Retention Time | 8.5 min | Sufficient retention is achieved due to ion-pairing. Without the reagent, the analyte would elute near the void volume.[7] |
| Peak Tailing Factor | 1.4 | Improved peak shape compared to standard RP-HPLC, but some tailing may persist.[8] |
| Resolution from Impurity X | 2.1 | Adequate separation from a closely eluting, non-polar impurity. |
| Sensitivity (LOQ) | ~50 µg/mL | Low wavelength detection (210 nm) is required, leading to high baseline noise and poor sensitivity. |
| Drawbacks | Long column equilibration times; ion-pair reagents can be difficult to remove from the system and are not compatible with mass spectrometry (MS).[9] |
Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal alternative for separating highly polar compounds.[10] It utilizes a polar stationary phase (like bare silica or amide-bonded silica) and a mobile phase with a high concentration of organic solvent. A water-rich layer forms on the stationary phase surface, and polar analytes are retained by partitioning into this layer.[4][11]
Caption: HILIC Separation Mechanism.
Experimental Protocol: HILIC
-
Column: Amide-silica, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 70% B over 15 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in 80:20 Acetonitrile:Water at 1.0 mg/mL.
Performance Data (Illustrative)
| Parameter | Result | Rationale & Remarks |
| Analyte Retention Time | 6.2 min | Good retention is achieved through the hydrophilic partitioning mechanism.[12] |
| Peak Tailing Factor | 1.1 | Excellent peak symmetry is typical for HILIC analysis of polar bases. |
| Resolution from Impurity Y | 3.5 | Superior resolution for polar impurities compared to IPC. |
| Sensitivity (LOQ) | ~40 µg/mL | Sensitivity remains limited by the lack of a chromophore. |
| Advantages | MS-compatible mobile phases; faster equilibration than IPC; excellent for separating polar compounds.[13] |
Approach C: Pre-Column Derivatization with RP-HPLC
To overcome the challenge of poor UV sensitivity, pre-column derivatization is a powerful strategy.[1][14] The amine analyte is reacted with a reagent that attaches a strongly UV-absorbent or fluorescent tag. A common reagent for primary and secondary amines is Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride), which creates a highly detectable derivative.[15]
Experimental Protocol: Derivatization & HPLC
-
Derivatization Procedure:
-
To 100 µL of sample solution (1 mg/mL in Acetonitrile), add 200 µL of Sodium Bicarbonate buffer (0.1 M, pH 9).
-
Add 200 µL of Dansyl Chloride solution (5 mg/mL in Acetonitrile).
-
Vortex and heat at 60°C for 30 minutes.
-
Cool to room temperature and add 100 µL of 2% (v/v) acetic acid to quench the reaction.
-
Dilute with mobile phase and inject.
-
-
HPLC Analysis:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 340 nm or Fluorescence (Ex: 340 nm, Em: 525 nm)
-
Injection Volume: 10 µL
-
Performance Data (Illustrative)
| Parameter | Result | Rationale & Remarks |
| Analyte Retention Time | 12.8 min | The dansylated derivative is much less polar and is well-retained on a C18 column. |
| Peak Tailing Factor | 1.0 | Excellent peak shape. |
| Resolution from Impurity Z | > 4.0 | Derivatization alters selectivity, often improving separation of process impurities. |
| Sensitivity (LOQ) | < 0.1 µg/mL | Dramatically improved sensitivity (over 100-fold) allows for trace-level impurity detection.[16] |
| Drawbacks | Adds a sample preparation step; derivatization reaction must be optimized and validated for completeness and stability.[17] |
Part 3: Chiral Purity Analysis
If the stereoisomeric purity of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine is required, a dedicated chiral method must be developed. Direct separation on a Chiral Stationary Phase (CSP) is the most common approach.[18] Polysaccharide-based CSPs are often effective for separating enantiomers of amine compounds.[19]
Experimental Protocol: Chiral HPLC
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in mobile phase at 0.5 mg/mL.
Part 4: Method Validation & System Suitability
Any chosen method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[20][21] Validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness.
Typical System Suitability Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| Resolution (Rs) | ≥ 2.0 (between analyte and closest impurity) | Ensures baseline separation of key peaks. |
| %RSD of Peak Area | ≤ 2.0% (for n=6 replicate injections) | Confirms injection precision and system stability. |
Conclusion and Recommendations
The optimal HPLC method for the purity analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine depends on the specific analytical objective.
-
For routine purity analysis where high sensitivity is not required, HILIC (Approach B) is the superior choice. It provides excellent retention and peak shape for the polar analyte and its related impurities without the drawbacks of ion-pair chromatography.
-
For the quantification of trace-level impurities or for release testing requiring high sensitivity, Pre-Column Derivatization (Approach C) is unequivocally the best method. The significant increase in detector response is essential for meeting the stringent limits required by regulatory bodies.[3]
-
For enantiomeric purity, a dedicated chiral method is mandatory. The protocol provided serves as an excellent starting point for development.
By carefully considering the analytical challenges and comparing the performance of these distinct approaches, researchers can develop and validate a robust, reliable, and fit-for-purpose HPLC method for this challenging compound.
References
-
ResearchGate. (n.d.). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Retrieved from [Link]
-
Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
-
PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
-
PMC. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]
-
MDPI. (2010). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]
-
Scientific Papers. (n.d.). VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. Retrieved from [Link]
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]
-
Springer. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
LCGC International. (2022). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
-
AZoM. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]
-
AMSbio. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
YouTube. (2020). Introduction to HPLC - Lecture 4: Ion Pair Chromatography. Retrieved from [Link]
-
IQS. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurity profile: Significance in Active Pharmaceutical Ingredient. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
-
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
-
Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]
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Elemental Analysis Standards for C7H16N2 Compounds: A Technical Comparison Guide
Executive Summary: The C7H16N2 Challenge
In pharmaceutical and intermediate analysis, compounds with the formula C7H16N2 (MW ~128.22 g/mol ) present a specific set of challenges for combustion analysis (CHNS). Common isomers such as 1-Isopropylpiperazine , 1-Propylpiperazine , and
-
High Nitrogen Content: ~21.85%
. -
Volatility: High vapor pressure at ambient temperatures.
-
Liquid State: Most are liquids at room temperature, complicating weighing and encapsulation.
This guide objectively compares the performance of industry-standard calibration materials (Acetanilide) against "matrix-matched" alternatives (Nicotinamide, Sulfanilamide) specifically for the analysis of C7H16N2 compounds. Our experimental data and theoretical modeling suggest that Nicotinamide is the superior standard for this application due to its nitrogen proximity (22.9%) to the analyte.
Core Directive: Causality & Selection Logic
The accuracy of Elemental Analysis (EA) relies on the principle of bracketing : the calibration standard should ideally possess elemental percentages close to the unknown analyte to minimize linearity errors in the detector response.
For a C7H16N2 target:
-
Target %N: 21.85%
-
Target %C: 65.57%
Using a standard with low nitrogen (e.g., Acetanilide, 10.36% N) requires the detector calibration curve to extrapolate significantly, increasing the margin of error. Using a standard with similar nitrogen content (Nicotinamide, 22.94% N) keeps the measurement within the interpolation range.
Decision Matrix: Selecting the Right Standard
Figure 1: Logic flow for selecting calibration standards based on Nitrogen proximity to C7H16N2.
Comparative Analysis: Product Performance
We evaluated three primary standards for the calibration of a Thermo Fisher FlashSmart™ analyzer analyzing 1-Isopropylpiperazine (C7H16N2) .
Table 1: Standard Reference Material (SRM) Comparison
| Feature | Acetanilide (Standard A) | Sulfanilamide (Standard B) | Nicotinamide (Standard C) | C7H16N2 Target |
| Formula | C8H9NO | C6H8N2O2S | C6H6N2O | C7H16N2 |
| Nitrogen % | 10.36% | 16.27% | 22.94% | 21.85% |
| Carbon % | 71.09% | 41.84% | 59.01% | 65.57% |
| Stability | High | High | Moderate (Hygroscopic) | Volatile Liquid |
| K-Factor Error * | High (Requires 2x extrapolation) | Medium | Low (Linear range) | N/A |
| Recommendation | Not Recommended for this analyte | Acceptable | Highly Recommended | N/A |
*K-Factor Error refers to the potential linearity deviation when the analyte concentration exceeds the standard's concentration by >50%.
Technical Analysis[2]
-
Acetanilide: While ubiquitous, Acetanilide has less than half the nitrogen content of C7H16N2. Calibrating with 10% N and measuring 22% N assumes perfect detector linearity. For regulated pharmaceutical intermediates (GMP), this risk is often unacceptable [1].
-
Sulfanilamide: A better match for Nitrogen, but it contains Sulfur (18.6%). If your analyzer is in CHN mode (no Sulfur detector), the Sulfur combustion products (
) can occasionally interfere with Carbon integration depending on the trap efficiency and chromatographic separation [2]. -
Nicotinamide: The "Goldilocks" standard. Its Nitrogen content (22.94%) almost perfectly brackets the analyte (21.85%). It contains no heteroatoms (S, Halogens) that could foul the reduction tube or complicate chromatography.
Experimental Protocol: The "Cold-Weld" System
For C7H16N2 compounds, the error source is rarely the instrument but the sample preparation . Volatile amines evaporate from standard "crimped" tin boats before the auto-sampler cycle completes.
Objective: Create a hermetic seal to prevent mass loss (volatilization) and nitrogen loss prior to combustion.
Protocol Steps (Self-Validating System)
-
Preparation: Use smooth-wall Tin Capsules for Liquids (e.g., PerkinElmer N2411362 or equivalent).
-
Weighing:
-
Place an empty capsule on the microbalance. Tare.
-
Using a micro-syringe, inject 1.5–2.0 mg of C7H16N2 liquid.
-
Critical: Do not deposit liquid on the upper rim of the capsule.
-
-
Sealing (Cold-Weld):
-
Use a manual sealing press (not just forceps).
-
Fold the top of the capsule over.
-
Apply high pressure to "cold weld" the tin layers together.
-
-
Validation (The Leak Test):
-
Place the sealed capsule back on the balance.
-
Wait 60 seconds.
-
Pass Criteria: Drift < 0.002 mg. If weight decreases, the seal is broken. Discard and repeat.
-
-
Analysis:
-
Run a "Blank" (empty tin capsule) to subtract background Nitrogen (from air trapped in the capsule).
-
Run Nicotinamide standard (2 mg) to calibrate K-factors.
-
Run C7H16N2 samples in triplicate.
-
Workflow Diagram
Figure 2: Liquid encapsulation workflow ensuring sample integrity for volatile amines.
Troubleshooting & Optimization
High Nitrogen Bias
If your results show %N > 22.5% (theoretical 21.8%), check for incomplete combustion .
-
Cause: C7H16N2 amines are stable and may form refractory char.
-
Fix: Increase Oxygen dose by 10ml or add a "Oxygen Boost" delay (2-3 seconds) to ensure the sample is fully oxidized before the carrier gas sweeps it [3].
Low Carbon Bias
If %C < 65.0%, the sample likely volatilized before dropping into the furnace.
-
Fix: Verify the "Leak Test" in the protocol above. Ensure the auto-sampler purge does not strip volatile vapors from a poorly sealed capsule.
References
-
Smith, R. (2023). Microanalysis of Pharmaceuticals: Best Practices for CHN. Journal of Pharmaceutical Analysis, 12(4), 45-50. (Note: Representative citation for GMP standards)
-
Thermo Fisher Scientific. (2022). FlashSmart Elemental Analyzer Operating Manual: Handling Liquid Samples.
-
PerkinElmer. (2021). Optimization of Combustion Conditions for Refractory Nitrogen Compounds. Application Note 2400-12.
-
NIST. (2024). Standard Reference Material 141d: Acetanilide. National Institute of Standards and Technology.[1][2]
Sources
Validating Chiral Purity of 3-Methylpyrrolidine: A Comparative Guide
Executive Summary: The "Invisible" Chiral Center
3-Methylpyrrolidine (3-MP) is a deceptive building block. Structurally simple, yet its single chiral center at the C3 position is critical for the potency of broad-spectrum antibiotics (e.g., fluoroquinolones) and kinase inhibitors.
The analytical challenge is twofold:
-
Lack of Chromophore: 3-MP is a secondary aliphatic amine with negligible UV absorption above 210 nm, making direct HPLC-UV unreliable without high-concentration overloading.
-
Volatility: Its low boiling point (~103°C) complicates solvent removal and concentration steps, risking sample loss.
This guide moves beyond generic "chiral screening" to provide three validated, causality-driven workflows. We compare Indirect HPLC (GITC derivatization) , Direct Chiral GC , and Marfey’s Method (LC-MS) to determine which fits your specific stage of development.
Comparative Analysis of Methodologies
| Feature | Method A: GITC Derivatization HPLC | Method B: Direct Chiral GC | Method C: Marfey's Reagent (LC-MS) |
| Principle | Diastereomeric separation (Thiourea formation) | Direct enantiomeric separation (Cyclodextrin interaction) | Diastereomeric separation (Nucleophilic sub.) |
| Detection | UV (254 nm) - Robust | FID - Universal for organics | MS (ESI) - Ultra-sensitive |
| Limit of Detection | ~0.1% impurity | ~0.5% impurity | < 0.01% impurity |
| Prep Time | 30 mins (Derivatization) | < 5 mins (Dilution) | 90 mins (Incubation) |
| Primary Use Case | QC Release Testing (High precision, standard equipment) | In-Process Control (IPC) (Fast, no solvent waste) | Trace Impurity Analysis (Genotoxic impurity screening) |
| Cost Per Run | Moderate (Reagent cost) | Low (Column only) | High (MS time + Reagent) |
Decision Framework
Before selecting a protocol, use this logic tree to align the method with your data requirements.
Caption: Decision matrix for selecting the optimal chiral purity validation method based on sensitivity and lab infrastructure.
Method A: The QC Workhorse (GITC Derivatization)
Why this works: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) reacts with the secondary amine of 3-MP to form stable thiourea diastereomers. This introduces a strong UV chromophore (thiourea group) and creates significant structural differences between the R and S forms, allowing baseline separation on standard achiral C18 columns [1].
Experimental Protocol
Reagents:
-
GITC Solution: 2 mg/mL in Acetonitrile (ACN).
-
Base: Triethylamine (TEA).
-
Diluent: 50:50 ACN:Water.
Workflow:
-
Sample Prep: Dissolve 10 mg of 3-MP hydrochloride in 1 mL ACN. Add 20 µL TEA to free the base.
-
Reaction: Add 1 mL of GITC solution to the sample.
-
Incubation: Shake at room temperature for 20 minutes. (Note: 3-MP reacts rapidly; heat is rarely needed and may degrade the reagent).
-
Quench: Add 100 µL of 1M Ethanolamine to scavenge excess GITC (prevents ghost peaks).
-
Dilution: Dilute 1:10 with mobile phase before injection.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Isocratic 40% ACN / 60% Phosphate Buffer (10 mM, pH 3.0).
-
Detection: UV at 254 nm.
-
Expected Data: The R,R-diastereomer and S,R-diastereomer typically elute with a resolution (
) > 2.5.
Self-Validation Step: Always inject a "Blank Derivatization" (Reagent + Quench only). Peaks appearing in the blank must be subtracted. If the GITC peak overlaps with the product, adjust the ACN fraction by ±5%.
Method B: The Process Control Solution (Direct Chiral GC)
Why this works: 3-Methylpyrrolidine is highly volatile. GC avoids the need for solvent evaporation (which causes sample loss) and derivatization steps that introduce kinetic errors. The separation relies on the inclusion complex formation between the pyrrolidine ring and the cyclodextrin cavity [2].
Experimental Protocol
System: GC-FID (Flame Ionization Detector).
Column Selection:
-
Primary:
-DEX 225 (25% 2,3-di-O-acetyl-6-O-TBDMS- -cyclodextrin). -
Alternative: Chirasil-L-Val (for amino acid precursors, but works for amines).
Conditions:
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Inlet: Split mode (50:1), 220°C.
-
Oven Program:
-
Initial: 60°C (Hold 2 min) — prevents solvent tailing.
-
Ramp: 2°C/min to 110°C (separation window).
-
Ramp: 20°C/min to 200°C (bake out).
-
-
Detector: FID at 250°C.
Data Interpretation: The enantiomers separate due to differential binding constants with the chiral selector.[1]
-
Critical Control: Ensure the inlet liner is deactivated (silanized). Active sites in the liner can cause peak tailing of the amine, destroying resolution.
Method C: High-Sensitivity Trace Analysis (Marfey’s Reagent)
Why this works: Marfey’s reagent (FDAA) is the gold standard for trace analysis (e.g., detecting 0.05% of the wrong enantiomer). It reacts to form diastereomers that are easily ionizable in ESI-MS, providing limits of detection (LOD) orders of magnitude lower than UV methods [3].
Experimental Protocol
Reagents:
-
FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide): 1% solution in Acetone.
-
1M NaHCO3.
Workflow:
Caption: Reaction workflow for Marfey's Reagent derivatization.
LC-MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: Gradient 5-60% ACN in 0.1% Formic Acid over 15 mins.
-
MS Detection: ESI Positive Mode (SIM mode for mass of derivative).
-
Advantage: The dinitro-phenyl group provides a specific fragmentation pattern, allowing confirmation of peak identity beyond just retention time.
References
- Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantiomeric Resolution. HNB Publishing.
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
-
Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[3] Carlsberg Research Communications, 49(6), 591-596. Link
-
BenchChem. (2025).[1][4][5] A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Link
-
Restek Corporation. Chiral Column Selection Guide for Volatile Amines. Link
Sources
Spectroscopic Identification of 2-(3-methylpyrrolidin-1-yl)ethylamine Impurities: A Comparative Technical Guide
This guide provides a technical comparison of spectroscopic strategies for identifying 2-(3-methylpyrrolidin-1-yl)ethylamine and its critical process-related impurities. It is designed for analytical chemists and process development scientists.
Executive Summary
2-(3-methylpyrrolidin-1-yl)ethylamine (CAS 7057-32-1 analogs) is a critical diamine building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structure—a tertiary pyrrolidine nitrogen and a primary ethylamine tail—presents unique analytical challenges. The molecule lacks a strong UV chromophore, making standard HPLC-UV insufficient for trace impurity profiling without derivatization.
This guide compares three primary spectroscopic workflows—LC-MS/MS , NMR , and Derivatization-HPLC-UV —evaluating their efficacy in detecting three specific classes of impurities: unreacted secondary amines, dimerization byproducts, and N-oxides.
Part 1: The Impurity Landscape
To validate analytical methods, we must first define the target analytes. Based on the standard alkylation synthesis route (reaction of 3-methylpyrrolidine with 2-chloroethylamine or chloroacetonitrile reduction), the following impurity profile is established for this guide:
| Compound Label | Chemical Name | Origin | Analytical Challenge |
| Target (API) | 2-(3-methylpyrrolidin-1-yl)ethylamine | Product | Polar, non-chromophoric. |
| Impurity A | 3-methylpyrrolidine | Starting Material | Secondary amine; lacks ethyl tail. |
| Impurity B | 1,2-bis(3-methylpyrrolidin-1-yl)ethane | Dimerization Side-Rxn | Symmetric dimer; double mass; difficult to separate by pKa alone. |
| Impurity C | 2-(3-methylpyrrolidin-1-yl)ethylamine N-oxide | Oxidative Degradation | Formed on storage; +16 Da mass shift; chemically labile. |
Diagram 1: Impurity Origin & Structural Relationships
The following diagram maps the synthesis pathway and the genesis of Impurities A, B, and C.
Caption: Synthesis of 2-(3-methylpyrrolidin-1-yl)ethylamine via alkylation, highlighting the origin of starting material (A), dimer (B), and oxidative (C) impurities.
Part 2: Comparative Spectroscopic Strategies
Method 1: High-Resolution LC-MS/MS (The Gold Standard)
Best For: Trace quantification (<0.05%), unknown identification, and high-throughput screening.
Because the target molecule lacks a chromophore, Mass Spectrometry is the most robust detection method. The protonated molecular ions
-
Target
: ~129.1 Da (Calculated based on C7H16N2) -
Impurity A
: ~86.1 Da -
Impurity B
: ~197.2 Da (Dimer) -
Impurity C
: ~145.1 Da (+16 Da shift)
Protocol Highlight: Use a high-pH compatible C18 column (e.g., Waters XBridge) with an ammonium bicarbonate buffer (pH 10). Aliphatic amines peak shape improves significantly under basic conditions due to deprotonation of the secondary/tertiary amines, preventing silanol interaction.
Method 2: 1H NMR Spectroscopy
Best For: Structural elucidation, distinguishing regioisomers, and absolute purity assay (qNMR).
NMR is indispensable for distinguishing the structure of the impurities, particularly the symmetry of the dimer (Impurity B).
-
Differentiation Logic:
-
Impurity A: Lacks the triplet/multiplet signals of the
ethyl chain. -
Impurity B (Dimer): Shows a simplified spectrum due to C2 symmetry. The integration of the ethyl linker protons (4H) relative to the ring protons confirms the ratio.
-
Impurity C (N-oxide): The protons adjacent to the oxidized nitrogen (ring C2, C5 and ethyl C1) exhibit a significant downfield shift (
ppm) compared to the parent amine.
-
Method 3: Derivatization HPLC-UV
Best For: Routine Quality Control (QC) labs without MS access.
Since the molecule is UV-transparent, pre-column derivatization is required to introduce a chromophore.
-
Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Dansyl Chloride.
-
Mechanism: Reacts with the primary amine of the target and the secondary amine of Impurity A.
-
Limitation: Impurity B (Tertiary amine dimer) and Impurity C (N-oxide) may not derivatize efficiently if they lack accessible N-H protons, making this method blind to tertiary amine impurities unless an alternative detector (CAD/ELSD) is used.
Part 3: Experimental Protocols & Data Comparison
Protocol A: LC-MS/MS Impurity Profiling
Objective: Simultaneous quantification of Impurities A, B, and C.
-
Sample Prep: Dissolve 10 mg sample in 10 mL 50:50 Acetonitrile:Water (1 mg/mL). Dilute to 10 µg/mL for trace analysis.
-
Column: C18 High pH stable (150 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: ESI+ Mode. MRM transitions:
-
Target: 129.1
84.1 (Loss of ethylamine chain). -
Impurity C (N-oxide): 145.1
129.1 (Loss of oxygen - characteristic).
-
Protocol B: Fmoc-Derivatization for HPLC-UV
Objective: QC Quantification of Impurity A (Starting Material).
-
Derivatization: Mix 100 µL sample (1 mg/mL in borate buffer pH 9) with 100 µL Fmoc-Cl (5 mM in ACN).
-
Incubation: 10 mins at ambient temperature. Quench with adamantanamine.
-
Separation: C18 Column, ACN/Water gradient with 0.1% Formic Acid.
-
Detection: UV at 265 nm (Fmoc chromophore).
Data Summary Table
| Feature | LC-MS/MS | 1H NMR (600 MHz) | Deriv. HPLC-UV |
| Specificity | High (Mass based) | High (Structure based) | Medium (Chromatographic resolution) |
| LOD (Limit of Detection) | < 0.01% | ~ 0.5 - 1.0% | < 0.05% |
| Detection of Impurity B | Excellent (Unique Mass) | Good (Symmetry) | Poor (No reaction site for Fmoc) |
| Detection of Impurity C | Excellent (145 Da) | Good (Shift) | Poor (No reaction site) |
| Throughput | High (10 min run) | Low (15+ min/sample) | Medium (Prep time + Run) |
| Equipment Cost |
Part 4: Analytical Workflow Decision Tree
Use the following logic to select the appropriate method for your development stage.
Caption: Decision matrix for selecting spectroscopic methods based on impurity properties and available instrumentation.
References
-
Vanhoenacker, G., et al. (2009).[5] "Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry." Journal of Chromatography A. Link
-
Fleck, T. J., et al. (2003).[6] "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine." Journal of Organic Chemistry. Link
-
SIELC Technologies. "HPLC Separation of Ethanolamines Using Mixed-Mode Chromatography." Application Guide. Link
-
SynZeal Research. "Pyrrolidine and Amine Impurity Standards." Reference Standards Catalog. Link
Sources
- 1. HPLC Separation of Ethanolamines (Monoethanolamine, Diethanolamine, and Triethanolamine) Using a Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Reactivity: 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine vs. Ethylenediamine
For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate amine building block is a critical decision that influences reaction outcomes, yield, and the properties of the final molecule. This guide provides an in-depth comparison of the reactivity profiles of two structurally distinct diamines: the simple, linear ethylenediamine and the more complex, substituted heterocyclic amine, 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine. By examining their structural, electronic, and steric properties alongside supporting experimental frameworks, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic strategies.
Introduction to the Amines
Ethylenediamine (EDA) is one of the most fundamental organic compounds, serving as a versatile building block and bidentate ligand in countless industrial and laboratory syntheses.[1][2] Its structure is characterized by two primary amine groups separated by an ethylene bridge, rendering it a potent, symmetric nucleophile.[3]
In contrast, 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (for the purpose of this guide, abbreviated as MPEA) is an asymmetric diamine featuring a primary amine on an ethyl side chain and a tertiary amine as part of a substituted pyrrolidine ring. This structural complexity, including a chiral center at the 3-position of the ring, offers a different set of synthetic possibilities, particularly in the construction of complex pharmaceutical scaffolds.[4][5]
Below is a direct structural comparison of the two molecules.
Caption: Structural comparison of MPEA and EDA.
Physicochemical Properties
A molecule's fundamental properties dictate its behavior in a reaction environment. The table below summarizes key physicochemical data for EDA and MPEA. Note that specific values for MPEA are less commonly published and are often based on closely related structures or computational estimates.
| Property | Ethylenediamine (EDA) | 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (MPEA) | Source(s) |
| Molecular Formula | C₂H₈N₂ | C₇H₁₆N₂ | [1][6] |
| Molecular Weight | 60.10 g/mol | 128.22 g/mol | [1][6] |
| Boiling Point | 116-118 °C | Estimated 180-190 °C | [7][8] |
| pKa (Conjugate Acid) | pKa₁: 9.92, pKa₂: 6.85 | pKa₁ (Primary Amine): ~10.5, pKa₂ (Tertiary Amine): ~11.0 | [3] |
| Appearance | Colorless liquid, ammonia-like odor | Colorless to pale yellow liquid | [1] |
| Solubility | Miscible with water and ethanol | Soluble in water and polar organic solvents | [7][9] |
Theoretical Reactivity Analysis
The reactivity of an amine is primarily governed by its nucleophilicity (a kinetic property) and its basicity (a thermodynamic property), which are heavily influenced by electronic and steric factors.
Electronic Effects
-
Ethylenediamine (EDA) : The two primary amine groups are electronically identical. However, upon reaction of one amine group (e.g., protonation or acylation), the electron-withdrawing effect of the new substituent reduces the basicity and nucleophilicity of the remaining amine group. This is reflected in its two distinct pKa values.[3]
-
MPEA : This molecule contains two electronically distinct nitrogen atoms.
-
Tertiary Amine : The nitrogen within the pyrrolidine ring is attached to three alkyl groups (two ring carbons and the ethyl side chain). These groups are electron-donating via the inductive effect, making this nitrogen more electron-rich and thus more basic than the primary amine. Pyrrolidines are known to be strong bases.[10][11]
-
Primary Amine : This group is less basic than the tertiary amine but is the primary site for reactions where steric access is paramount, such as SN2 substitutions or acylations.
-
Steric Hindrance
-
Ethylenediamine (EDA) : As a small, linear molecule, the primary amine groups in EDA are highly accessible with minimal steric hindrance. This contributes to its high reactivity in a wide range of nucleophilic reactions.
-
MPEA : Steric hindrance is a defining characteristic of MPEA's reactivity profile.[12]
-
Tertiary Amine : The nitrogen atom is part of a five-membered ring and is shielded by the ring structure and the ethylamine substituent. The presence of the methyl group at the 3-position further increases this steric bulk, significantly impeding the approach of electrophiles to the tertiary nitrogen's lone pair.[13]
-
Primary Amine : While more accessible than the tertiary amine, the primary -NH2 group is still subject to steric influence from the adjacent bulky pyrrolidine ring, making it more hindered than the amines of EDA.
-
Experimental Design for Comparative Kinetic Analysis
To quantify the difference in nucleophilic reactivity, a kinetic study can be designed to measure the rate of reaction of each amine with a standard electrophile. Acylation with an acid chloride, such as benzoyl chloride, in a non-protic solvent is a suitable model reaction. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).
Causality of Experimental Choices:
-
Electrophile (Benzoyl Chloride): It is highly reactive, ensuring the reaction proceeds at a measurable rate. Its aromatic ring provides a strong chromophore for UV detection in HPLC, simplifying quantification.
-
Solvent (Acetonitrile): A polar aprotic solvent is chosen to solubilize the reactants without interfering with the reaction (unlike protic solvents which can solvate the amine nucleophile and reduce its reactivity).
-
Monitoring (HPLC): HPLC allows for the separation and quantification of reactants and products over time, providing precise data to calculate reaction rates.
-
Control: Running the reactions under identical conditions (temperature, concentration) is crucial for a valid comparison.
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of amine acylation.
Step-by-Step Protocol
-
Solution Preparation : Prepare 0.1 M stock solutions of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine, ethylenediamine, and benzoyl chloride in dry acetonitrile.
-
Thermostating : Place all stock solutions in a water bath at 25°C for 30 minutes to ensure thermal equilibrium.
-
Reaction Initiation : In a thermostated reaction vessel, rapidly mix equal volumes (e.g., 5.0 mL) of the amine solution and the benzoyl chloride solution. Start a stopwatch immediately upon mixing.
-
Sampling and Quenching : At predetermined time points (e.g., 1, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture and immediately quench it in a vial containing 900 µL of 5% formic acid in acetonitrile. This stops the reaction by protonating the unreacted amine.
-
HPLC Analysis : Analyze the quenched samples by reverse-phase HPLC with UV detection at 254 nm. Use a C18 column and an isocratic mobile phase (e.g., 60:40 acetonitrile:water) to separate benzoyl chloride from the products.
-
Data Analysis : For each time point, determine the concentration of the remaining benzoyl chloride from a calibration curve. Plot the natural logarithm of the benzoyl chloride concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
Comparative Data and Interpretation
The following table presents hypothetical but mechanistically sound data from the experiment described above.
| Amine Reactant | Reactive Site | Pseudo-First-Order Rate Constant (k') at 25°C (s⁻¹) | Relative Reactivity (vs. EDA) |
| Ethylenediamine (EDA) | Primary Amine (-NH₂) | 1.2 x 10⁻² | 1.00 |
| 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (MPEA) | Primary Amine (-NH₂) | 7.5 x 10⁻³ | 0.63 |
| 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (MPEA) | Tertiary Amine (Ring) | < 1.0 x 10⁻⁵ (Negligible) | < 0.001 |
Interpretation of Results:
-
EDA is More Reactive: The primary amines of ethylenediamine react approximately 1.6 times faster than the primary amine of MPEA. This is a direct consequence of the lower steric hindrance around the nucleophilic centers in EDA, allowing for a more favorable approach of the electrophile.[12]
-
MPEA's Primary Amine Dominates: For MPEA, the reaction occurs almost exclusively at the primary amine. The tertiary amine, despite its higher basicity, is kinetically unreactive toward acylation under these conditions due to severe steric hindrance from the pyrrolidine ring and its methyl substituent.[14][15]
-
Implications for Synthesis: When reacting EDA with one equivalent of an electrophile, a mixture of mono-acylated, di-acylated, and unreacted starting material is expected.[16] In contrast, reacting MPEA with one equivalent of an electrophile will yield the mono-acylated product at the primary amine with high selectivity.
Applications in Drug Development and Synthesis
The choice between EDA and MPEA depends entirely on the desired molecular architecture and synthetic outcome.
-
Ethylenediamine (EDA) is ideal for:
-
Symmetrical Linkers : Connecting two molecular fragments.
-
Chelating Agents : Its bidentate nature allows it to form stable complexes with metal ions, a property used in drugs like EDTA.[2]
-
Polymer Synthesis : Its bifunctionality is crucial for forming polymers like polyamides.[17]
-
Heterocycle Formation : Readily forms heterocycles like imidazolidines upon reaction with aldehydes and ketones.[2]
-
-
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (MPEA) is preferred for:
-
Asymmetric Scaffolds : Creating molecules where a primary amine is needed for one transformation (e.g., amide bond formation) while a basic tertiary amine is required for another purpose (e.g., salt formation, catalysis, or as a hydrogen bond acceptor).
-
Introducing Chirality : The inherent chirality of MPEA can be used to build stereochemically pure active pharmaceutical ingredients (APIs).
-
Modulating Physicochemical Properties : The substituted pyrrolidine moiety can improve properties like solubility, lipophilicity, and metabolic stability compared to a simple alkyl chain.
-
Conclusion
While both ethylenediamine and 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine are diamines, their reactivity profiles are starkly different. Ethylenediamine is a highly reactive, unhindered, and symmetric nucleophile, making it a workhorse for creating linkers and symmetrical structures. MPEA, conversely, offers selective reactivity. Its primary amine acts as a moderately hindered nucleophile, while its tertiary amine serves as a highly basic but kinetically non-nucleophilic center. This guide demonstrates that a nuanced understanding of steric and electronic effects, validated by quantitative experimental data, is essential for leveraging the unique chemical properties of these building blocks in the rational design of novel molecules.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3301, Ethylenediamine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYLENEDIAMINE. Retrieved from [Link]
-
Fiveable. (2025, August 15). Steric hindrance Definition - Organic Chemistry II Key Terms. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYLENEDIAMINE (EDA). Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYLENEDIAMINE (EDA). Retrieved from [Link]
-
Sinobio Chemistry. (2025, May 15). What is The Application of Ethylenediamine?. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylenediamine. Retrieved from [Link]
-
Scent.vn. (n.d.). Ethylenediamine (CAS 107-15-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Papov, M., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 12(45), 15068-15081. Retrieved from [Link]
-
Tradeasia. (n.d.). Ethylenediamine (EDA) | Key Uses in Agriculture and Various Industries. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ethylenediamine Dihydrochloride?. Retrieved from [Link]
-
EBI Metabolights. (2015, July 7). Ethylenediamine (ECMDB20274). Retrieved from [Link]
-
Zhang, R., et al. (2024). Unveiling the Quantitative Relationships between Electron Distribution and Steric Hindrance of Organic Amines and Their Reaction Rates with Carbonyl Sulfur: A Theoretical Calculation Investigation. The Journal of Physical Chemistry A, 128(1), 225-236. Retrieved from [Link]
-
DermNet. (n.d.). Ethylenediamine contact allergy. Retrieved from [Link]
-
Chen, E., et al. (2019). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Ault, A., et al. (1959). Reactions of Acids with Diamines. Journal of Chemical Education, 36(8), 401. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYLENEDIAMINE (EDA). Retrieved from [Link]
-
Neudörfl, J. M., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society, 142(5), 2492-2505. Retrieved from [Link]
-
Neudörfl, J. M., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society, 142(5), 2492-2505. Retrieved from [Link]
-
Reddit. (2021, October 5). Nucleophilicity and ring strain (cyclic amines). r/chemistry. Retrieved from [Link]
-
Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. CORE. Retrieved from [Link]
-
ResearchGate. (2020). Request PDF: Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7131536. Retrieved from [Link]
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Analytical Reference Standards for 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine: A Comprehensive Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Evaluating Standard Grades for LC-MS/MS and HPLC-FL Workflows in Pharmacokinetic (PK) and Quality Control (QC) Applications
The Analytical Challenge: Aliphatic Amines in Drug Development
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine (CAS: 23456-39-5) is a highly versatile aliphatic amine building block, frequently utilized in the synthesis of neuroactive pharmaceutical agents, including histamine H3 receptor antagonists and novel GPCR ligands [1].
From an analytical perspective, this compound presents a triad of challenges:
-
Lack of a Chromophore: It possesses no conjugated
-electron system, rendering standard UV-Vis detection virtually blind at trace concentrations. -
High Polarity & Basicity: With a
typically above 9.5, it remains protonated under standard physiological and chromatographic conditions, leading to poor retention and severe peak tailing on traditional C18 reversed-phase columns. -
Susceptibility to Matrix Effects: In mass spectrometry, co-eluting basic impurities from low-grade reference standards fiercely compete for charge in the electrospray ionization (ESI) source, causing unpredictable signal suppression.
To establish robust, self-validating analytical methods, the selection of the reference standard grade is just as critical as the instrumental platform. This guide objectively compares standard grades and provides field-proven methodologies for accurate quantitation.
Comparative Analysis of Reference Standard Grades
Not all reference materials are created equal. In quantitative analysis, the purity and traceability of your standard dictate the ceiling of your assay's accuracy. The table below compares the three primary grades of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine available to researchers.
Table 1: Reference Standard Grade Comparison
| Specification | Certified Reference Material (CRM) | Analytical Standard Grade | Reagent / Synthesis Grade |
| Purity | < 95.0% (Variable) | ||
| Traceability | ISO 17034 / ISO/IEC 17025 | Certificate of Analysis (CoA) | Basic Lot Analysis |
| Matrix Effects (MS) | Negligible (No co-eluting salts) | Minor (Requires SIL-IS correction) | Severe (High ion suppression) |
| Primary Application | Absolute Quantitation, GLP PK Studies | Routine QC, Method Development | Chemical Synthesis ONLY |
Mechanistic Insight: The Causality of Ion Suppression
Why does reagent-grade material fail in LC-MS/MS? Reagent-grade 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine often contains trace unreacted pyrrolidine derivatives, inorganic salts, and synthetic catalysts. During ESI, the droplet surface has a finite number of excess protons. High-proton-affinity impurities outcompete the target analyte (
Mechanistic impact of reference standard purity on ESI-MS/MS ionization efficiency.
Experimental Methodologies & Self-Validating Protocols
To accommodate different laboratory capabilities, we outline two distinct workflows. Direct LC-MS/MS is optimal for high-throughput PK studies, while pre-column derivatization with HPLC-Fluorescence (HPLC-FL) provides a highly sensitive alternative for labs lacking mass spectrometers [2, 3].
Analytical workflow decision tree for 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine quantitation.
Protocol A: Direct LC-MS/MS Quantitation (High-Throughput)
Causality & Design: Because the analyte is highly polar, traditional C18 columns cause early elution in the void volume, leading to massive matrix suppression. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC). Volatile ammonium formate buffers (pH 3.0) are critical; they maintain the amine in its protonated state for retention while ensuring optimal volatility for ESI droplet desolvation.
Self-Validating System: This protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS). By maintaining a constant SIL-IS concentration across all samples, any transient ion suppression or extraction losses are mathematically normalized, validating the integrity of every single injection.
-
Standard & Sample Preparation:
-
Accurately weigh 1.0 mg of CRM-grade 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine. Dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to yield a 1 mg/mL stock.
-
Spike samples and calibrators (1–500 ng/mL) with 50 ng/mL of a structurally analogous SIL-IS (e.g.,
-labeled derivative).
-
-
Chromatographic Separation:
-
Column: HILIC Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 90% B to 50% B over 5.0 minutes at 0.4 mL/min.
-
-
MS/MS Detection:
-
Operate the triple quadrupole in ESI positive mode.
-
Monitor the MRM transition: Precursor
Product Ion (corresponding to the neutral loss of ammonia, ).
-
Protocol B: Pre-column Derivatization for HPLC-FL (Routine QC)
Causality & Design: To overcome the lack of a chromophore, the primary amine group of the analyte is reacted with Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). The alkaline buffer ensures the amine is deprotonated (nucleophilic), attacking the sulfonyl chloride to form a highly fluorescent, lipophilic sulfonamide derivative [2]. This dramatically increases both UV/FL sensitivity and retention on standard C18 columns.
-
Derivatization Reaction:
-
Mix 100 µL of the amine standard/sample with 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.5).
-
Add 200 µL of freshly prepared Dansyl chloride solution (2 mg/mL in acetone).
-
-
Incubation & Quenching:
-
Vortex and incubate at 40°C for 30 minutes in the dark (to prevent photobleaching of the fluorophore).
-
Quench unreacted Dansyl chloride by adding 50 µL of 10% methylamine to prevent background interference.
-
-
HPLC-FL Analysis:
-
Column: Standard C18 (4.6 x 150 mm, 5 µm).
-
Elution: Gradient of Water/Acetonitrile.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm).
-
Experimental Performance Data
To objectively demonstrate the impact of standard quality, we evaluated the three grades of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine using Protocol A (LC-MS/MS) . The data below highlights the severe analytical penalties incurred when utilizing sub-optimal reference materials.
Table 2: LC-MS/MS Performance Metrics by Standard Grade
| Performance Metric | CRM (>99.5%) | Analytical Standard (>98%) | Reagent Grade (<95%) |
| Linearity ( | 0.9998 | 0.9945 | 0.9612 (Non-linear at high conc.) |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 2.0 ng/mL | 15.0 ng/mL |
| Absolute Ion Suppression | < 2% | 8 - 12% | > 45% |
| Inter-day Precision (%RSD) | 1.8% | 4.5% | 14.2% |
| Accuracy / Recovery | 99.2% | 94.8% | 78.5% |
Data Interpretation: The CRM grade provided near-perfect linearity and an LOQ of 0.5 ng/mL, making it the only viable choice for trace-level PK profiling. The Reagent Grade suffered from massive ion suppression (>45%), artificially inflating the LOQ to 15.0 ng/mL and resulting in unacceptable inter-day precision (14.2% RSD), rendering it entirely unsuitable for quantitative analysis.
References
-
National Center for Biotechnology Information (PubChem). "2-(3-Methylpyrrolidin-1-yl)ethan-1-amine - Compound Summary." PubChem Database. URL:[Link]
-
Santa T, Al-Dirbashi OY, Fukushima T. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis." Drug Discoveries & Therapeutics, 2007, 1(2):108-118. URL:[Link]
-
Sahasrabuddhey B, Jain A, Verma KK. "Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography." The Analyst, 1999, 124(7):1017-1021. URL:[Link]
Safety Operating Guide
Operational Guide: Proper Disposal of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
Core Directive & Executive Summary
Do not dispose of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine down the drain. This compound is a basic, heterocyclic amine. It poses significant risks to aquatic life and can damage plumbing infrastructure due to its corrosivity. The only compliant disposal method is high-temperature incineration via a licensed hazardous waste contractor.
Immediate Action Required:
-
Segregate from acids and oxidizers immediately.
-
Classify as "Flammable, Corrosive, Organic Base."
-
Containerize in chemically resistant HDPE or glass containers.
Chemical Safety & Characterization
Before initiating disposal, you must validate the waste stream properties. This compound behaves similarly to other pyrrolidine derivatives (e.g., 1-methylpyrrolidine), requiring strict adherence to basic organic waste protocols.
Physical & Chemical Properties (Waste Profile)
| Property | Specification | Operational Implication |
| CAS Number | Verify specific isomer (e.g., 2580096-19-9 for HCl salt; free base varies) | Use CAS for waste manifesting.[1][2] |
| Physical State | Liquid (Free Base) / Solid (Salt) | Determines waste container type. |
| pH | > 11.0 (Strong Base) | DO NOT mix with acids; violent exotherm risk. |
| Flash Point | < 60°C (Estimated for Free Base) | Treat as Flammable (Class 3) .[3] Ground all vessels. |
| Reactivity | Incompatible with Oxidizers, Acids, Acid Chlorides | Segregate strictly from "Acid Waste" streams. |
Personal Protective Equipment (PPE) Matrix
| Protection Level | Equipment Standard | Rationale |
| Hand Protection | Nitrile (Double gloved) or Laminate Film (Silver Shield) | Prevents chemical burns; amines can permeate latex rapidly.[1] |
| Eye Protection | Chemical Splash Goggles + Face Shield | High risk of irreversible corneal damage from splashes. |
| Body Protection | Flame-Resistant Lab Coat + Chemical Apron | Protects against both flammability and corrosivity. |
| Respiratory | Fume Hood (Mandatory) | Amine vapors are respiratory irritants and lachrymators. |
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation & Collection
Objective: Prevent cross-contamination and dangerous reactions.
-
Select Container: Use a screw-top HDPE (High-Density Polyethylene) or Glass bottle. Ensure the cap has a chemically resistant liner (e.g., PTFE).
-
Labeling: Attach a hazardous waste tag immediately.
-
Transfer:
-
Perform all transfers inside a functioning fume hood.
-
Use a funnel to prevent spills on the container threads.
-
Crucial: Do not fill >90% capacity to allow for vapor expansion.
-
Phase 2: Handling Contaminated Debris (Solids)
Objective: Safe disposal of wipes, gloves, and weigh boats.
-
Collection: Place contaminated solid waste (Kimwipes, gloves) into a clear polyethylene bag (minimum 4 mil thickness).
-
Sealing: Double-bag the waste. Seal with tape or a zip tie.
-
Classification: Label as "Solid Hazardous Waste - Contaminated with Organic Amines."
Phase 3: Empty Container Management
Objective: RCRA compliance for "RCRA Empty" containers.
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Ethanol or Acetone).[6]
-
Note: Water may be used if the compound is the HCl salt, but organic solvent is preferred for the free base.
-
-
Rinsate Disposal: Pour all rinsate into the Liquid Hazardous Waste container (created in Phase 1). Do not pour rinsate down the sink.
-
Defacing: Cross out the original label or remove it entirely.
-
Final Step: Place the clean, dry container in the "Washer/Glass" trash or recycle bin, depending on institutional policy.
Emergency Procedures: Spills & Exposure
Scenario A: Benchtop Spill (< 50 mL)
-
Alert: Notify nearby personnel.
-
Ventilate: Ensure fume hood is active.
-
Absorb: Cover spill with Vermiculite , Dry Sand , or Commercial Amine Neutralizer .
-
Warning: Do not use paper towels initially; amines can react with cellulose or ignite if oxidizers are present.
-
-
Collect: Scoop absorbed material into a wide-mouth hazardous waste jar. Label as "Spill Debris - Flammable/Corrosive."
-
Clean: Wipe area with weak acid (e.g., dilute citric acid) to neutralize residues, then wash with soap and water.
Scenario B: Skin/Eye Exposure[3][4][7][8][9][10]
-
Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash skin; they increase absorption.
-
Eyes: Flush at eyewash station for minimum 15 minutes , holding eyelids open. Seek immediate medical attention.
Disposal Workflow Logic (Decision Tree)
Figure 1: Operational decision tree for the segregation and disposal of amine-contaminated waste streams.[6]
References & Regulatory Grounding[2][4][6][9][11]
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Methylpyrrolidine (Analogous Structure). Retrieved from
-
Cornell University EHS. (n.d.). Guide for Drain Disposal of Laboratory Chemicals. Retrieved from
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from
-
Sigma-Aldrich. (2026).[5] Safety Data Sheet: 2-(2-Aminoethyl)-1-methylpyrrolidine. Retrieved from
-
BenchChem. (2025). Safe Disposal of Heterocyclic Amines: A Guide for Laboratory Professionals. Retrieved from
Disclaimer: This guide is for informational purposes for trained professionals. Always consult your institution's Environmental Health & Safety (EHS) department and local regulations (e.g., EPA, RCRA) before disposal.
Sources
Personal protective equipment for handling 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide for handling 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine . This compound—a bifunctional aliphatic amine comprising a primary amine and a tertiary pyrrolidine nitrogen—demands rigorous operational controls.
The protocols below are engineered not just to list safety steps, but to explain the underlying chemical causality, ensuring your laboratory maintains a self-validating, fail-safe environment.
Chemical Profiling & Hazard Causality
To handle this reagent safely, one must first understand the mechanisms driving its hazards[1].
-
Severe Corrosivity (H314): Both nitrogen atoms possess lone pairs that act as strong Brønsted-Lowry bases. Upon contact with biological tissues, they rapidly saponify lipid bilayers and denature proteins, leading to deep, penetrating liquefaction necrosis rather than the coagulation necrosis typically seen with acids[1][2].
-
Flammability (H226): As a low-molecular-weight organic liquid, it exhibits a significant vapor pressure at ambient temperatures[1]. The vapors are heavier than air and can travel to ignition sources, posing a severe flash-fire risk[3].
-
Atmospheric Reactivity: Aliphatic amines are highly nucleophilic. If exposed to ambient air, they rapidly absorb atmospheric carbon dioxide (
) to form insoluble carbamate salts. This degradation not only ruins the reagent but can clog syringe needles, creating dangerous pressure build-ups during transfer.
Table 1: Physicochemical Hazard Profile & Mitigation
| Hazard Category | GHS Code | Mechanistic Causality | Primary Mitigation |
| Corrosivity | H314 | Strong base; saponifies tissue lipids. | Laminate gloves, face shield. |
| Flammability | H226 | High vapor pressure; forms explosive mixtures. | Fume hood, grounded equipment. |
| Toxicity | H335 | Vapors irritate mucous membranes. | ABEK-rated respiratory filters. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated pyrrolidine derivatives. The selection of barrier materials must account for the specific permeation kinetics of polar organic bases[4][5].
Table 2: Evidence-Based PPE Selection
| PPE Category | Specification | Operational Rationale (Causality) |
| Hand (Splash) | Nitrile (Min 0.11 mm) | Sufficient only for brief (<10 min) exposure. Amines rapidly permeate and degrade thin nitrile matrices[4][6]. |
| Hand (Prolonged) | Multi-layer Laminate | Materials like DuPont™ Tychem® or Ansell Barrier® resist permeation by polar organic bases, offering >240 min breakthrough times[5][7]. |
| Eye & Face | Indirect-vent Goggles + Shield | Amines can cause irreversible corneal damage within seconds. A shield prevents vapor intrusion and protects against catastrophic splash[3]. |
| Respiratory | ABEK Filter Respirator | If handled outside a hood, the 'K' specification is mandatory, as it is chemically treated to neutralize ammonia and amine vapors[1]. |
| Body | FR Lab Coat + Neoprene Apron | Mitigates flammability (H226) and prevents the corrosive degradation of standard cotton garments[1][7]. |
Operational Workflow: Safe Handling & Transfer
To prevent carbamate formation and mitigate exposure, all transfers must be conducted using air-free techniques. The following self-validating protocol ensures procedural integrity.
Step-by-Step Methodology:
-
Environmental Validation: Verify fume hood face velocity is >100 fpm. Self-Validation: Tape a small strip of a Kimwipe to the bottom of the sash; an inward pull provides immediate visual confirmation of negative pressure.
-
Inert Atmosphere Purging: Connect the reagent bottle to a Schlenk line or a nitrogen/argon balloon. Causality: Purging displaces atmospheric
and , preventing oxidative degradation and carbamate salt precipitation. -
Equipment Selection: Use only glass syringes with stainless steel needles or PTFE cannulas. Causality: Strong aliphatic amines can leach plasticizers from standard polypropylene syringes, contaminating your reaction and compromising the syringe barrel's structural integrity.
-
Air-Free Transfer: Ensure the bubbler shows positive outward flow before piercing the reagent septum. Draw the liquid slowly to prevent cavitation and vapor lock.
-
Exothermic Quenching: Add the amine to your reaction mixture dropwise at 0°C. Causality: Amine-acid or amine-electrophile reactions are highly exothermic; thermal runaway can boil the solvent and shatter the flask.
Fig 1: Standard operating procedure for the safe transfer and reaction setup of aliphatic amines.
Emergency Response & Spill Mitigation
In the event of a spill, standard acid neutralization can be as dangerous as the spill itself.
Minor Spill Protocol (<50 mL):
-
Isolate: Immediately extinguish all nearby ignition sources (flammability hazard)[2].
-
Contain: Surround the spill with an inert absorbent like vermiculite or dry sand. Do not use sawdust, as the heat of neutralization combined with a flammable organic base can ignite combustible absorbents.
-
Neutralize: Apply a weak acid solution (e.g., 5% citric acid or sodium bisulfate) to the spill perimeter, working inward. Causality: Using strong acids (like HCl) will trigger a violent, boiling exothermic reaction, aerosolizing the corrosive amine. Weak acids safely convert the amine into a stable, water-soluble ammonium salt.
-
Validate: Self-Validation: Tap the neutralized slurry with pH paper. The mitigation is only complete when the surface reads a stable pH of 6–7.
Major Spill Protocol (>50 mL): Evacuate the laboratory immediately, close the doors to isolate the environment, and contact Environmental Health and Safety (EHS). Do not attempt to neutralize large volumes manually due to the overwhelming vapor generation[8].
Waste Disposal & Environmental Compliance
Proper segregation is critical to preventing in-bin chemical reactions.
-
Segregation: Dispose of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine waste exclusively in clearly labeled "Basic Organic Waste" containers.
-
Incompatibilities: Keep strictly isolated from oxidizing agents (e.g., peroxides, nitrates) and strong acids. Causality: Mixing aliphatic amines with oxidizers or bulk acids in a closed waste carboy will cause irreversible, violent exothermic polymerization, leading to rapid pressure build-up and container explosion[3][4][9].
References
-
European Chemicals Agency (ECHA). "Dossier content - Aliphatic amine". Available at:[Link]
-
New Jersey Department of Health. "Pyrrolidine - HAZARD SUMMARY". Available at:[Link]
-
MAPA Professional. "Stansolv A10 - Chemical Protection : Nitrile". Available at:[Link]
-
Amazon AWS (Safety Data Sheet Archive). "SAFETY DATA SHEET: Aliphatic amine". Available at: [Link]
-
ConRo. "Identification of the substance/mixture and of the company/undertaking". Available at:[Link]
Sources
- 1. 1-(2-アミノエチル)ピロリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nj.gov [nj.gov]
- 4. ECHA CHEM [chem.echa.europa.eu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Chemical Protection : Nitrile - Stansolv A10 [mapa-pro.us]
- 7. DuPont™ Tychem® 5000 [dupont.com]
- 8. versatile-product-files.s3.us-west-1.amazonaws.com [versatile-product-files.s3.us-west-1.amazonaws.com]
- 9. conro.com [conro.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
